N-(6-bromo-1,3-benzothiazol-2-yl)acetamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2OS/c1-5(13)11-9-12-7-3-2-6(10)4-8(7)14-9/h2-4H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCKQTVKWZSELH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structural Elucidation & Physicochemical Profiling of N-(6-bromo-1,3-benzothiazol-2-yl)acetamide
Executive Summary & Structural Context
N-(6-bromo-1,3-benzothiazol-2-yl)acetamide is a privileged heterocyclic scaffold in medicinal chemistry. It serves as a critical intermediate in the development of antimicrobial, anticonvulsant, and antitumor agents.[1] Its structural integrity relies on the fusion of a benzene ring with a thiazole ring (benzothiazole core), substituted at the C6 position with a bromine atom and at the C2 position with an acetamido group.[2]
This guide provides a rigorous technical analysis of the molecule, moving from synthetic validation to spectroscopic elucidation (NMR, IR, MS) and solid-state architectural analysis.
Physicochemical Profile
| Property | Value / Characteristic |
| Molecular Formula | C |
| Molecular Weight | 271.13 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in Ethanol; insoluble in Water |
| LogP (Predicted) | ~2.8 - 3.1 (Lipophilic) |
| Melting Point | 208–210 °C (Dependent on solvent purity) |
Synthetic Pathway & Purity Verification
To analyze the structure, one must first validate the source. The synthesis follows a standard acetylation protocol of the 2-amino-6-bromobenzothiazole precursor.
Reaction Scheme
The transformation involves nucleophilic attack of the exocyclic amine on the carbonyl carbon of acetic anhydride.
Figure 1: Synthetic pathway via acetylation. The reaction is driven by the nucleophilicity of the C2-amine.
Experimental Protocol: Acetylation
Objective: Synthesis of analytical-grade N-(6-bromo-1,3-benzothiazol-2-yl)acetamide.
-
Dissolution: Dissolve 10 mmol (2.29 g) of 2-amino-6-bromobenzothiazole in 15 mL of glacial acetic acid in a 50 mL round-bottom flask.
-
Activation: Add 12 mmol (1.2 mL) of acetic anhydride dropwise.
-
Reflux: Heat the mixture to reflux (approx. 120°C) for 3 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Precipitation: Cool the reaction mixture to room temperature and pour into 100 mL of ice-cold water. The acetamide derivative will precipitate immediately due to the hydrophobic effect.
-
Purification: Filter the solid and wash with cold water (3x 20 mL) to remove residual acid. Recrystallize from hot ethanol to yield needle-like crystals.
Spectroscopic Elucidation
This section details the "fingerprint" of the molecule. The presence of the bromine atom at position 6 significantly impacts the chemical shifts of the aromatic protons due to inductive withdrawal and mesomeric effects.
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d
H NMR Assignments (400 MHz, DMSO-d
)
| Signal (ppm) | Multiplicity | Integration | Assignment | Structural Justification |
| 12.45 | Broad Singlet | 1H | -NH- (Amide) | Highly deshielded by the adjacent carbonyl and the electron-deficient benzothiazole ring. |
| 8.26 | Doublet ( | 1H | H-7 | The proton ortho to Br and meta to N is deshielded but shows only meta-coupling. |
| 7.68 | Doublet ( | 1H | H-4 | The proton ortho to the Nitrogen junction. |
| 7.55 | Doublet of Doublets | 1H | H-5 | Couples with H-4 ( |
| 2.21 | Singlet | 3H | -CH | Methyl group of the acetyl moiety. Typical region for acetamides. |
C NMR Assignments (100 MHz, DMSO-d
)
-
Carbonyl (C=O): 169.8 ppm.
-
C-2 (Thiazole C=N): 158.2 ppm (Quaternary carbon, most deshielded aromatic signal).
-
C-6 (C-Br): ~115.5 ppm (Upfield shift due to heavy atom effect of Bromine).
-
Methyl (-CH
): 23.1 ppm.
Mass Spectrometry (MS)
Method: ESI-MS (Positive Mode) or EI.
-
Molecular Ion: The spectrum will show a characteristic 1:1 doublet for the molecular ion peak due to the natural abundance of bromine isotopes (
Br and Br). -
Peaks:
271 ( ) and 273 ( ). -
Fragmentation: Loss of the acetyl group (
) typically yields the 2-amino-6-bromobenzothiazole cation at 229/231.
Infrared Spectroscopy (FT-IR)
| Wavenumber (cm | Vibration Mode | Description |
| 3150 - 3250 | N-H Stretch | Broad band, indicative of secondary amide. |
| 1670 - 1690 | C=O Stretch | Strong Amide I band. |
| 1540 | N-H Bend | Amide II band. |
| 600 - 700 | C-Br Stretch | Characteristic fingerprint for aryl bromide. |
Solid-State Architecture (Crystallography)
Understanding the crystal packing is vital for drug formulation (polymorphism risk).
Hydrogen Bonding Motif
Benzothiazole acetamides typically crystallize in the monoclinic system. The dominant intermolecular interaction is the formation of centrosymmetric dimers .
-
Interaction: N-H
O=C -
Graph Set Motif:
-
Description: Two molecules face each other, forming an eight-membered ring where the Amide N-H of molecule A donates to the Carbonyl O of molecule B, and vice versa.
Analytical Workflow Diagram
The following diagram illustrates the logical flow from raw sample to structural confirmation.
Figure 2: Analytical workflow for structural validation.
Pharmacological & Computational Insights
For drug development professionals, the structure is merely a vehicle for function.
Electronic Properties (DFT Context)
Density Functional Theory (DFT) studies on this scaffold reveal:
-
HOMO Location: Concentrated on the benzothiazole sulfur and nitrogen atoms.[1]
-
LUMO Location: Delocalized over the benzene ring and the amide carbonyl.
-
Implication: The C2 position is susceptible to nucleophilic attack (in metabolic pathways), while the Br-position allows for further functionalization via Suzuki or Buchwald-Hartwig couplings to create extended libraries.
Biological Relevance
The 6-bromo-2-acetamide pharmacophore is documented for:
-
Urease Inhibition: The acetamide oxygen acts as a hydrogen bond acceptor in the active site of urease enzymes.
-
Antimicrobial Activity: Effective against Gram-positive bacteria (S. aureus), likely targeting DNA gyrase due to the planar, intercalating nature of the benzothiazole core.
References
-
Synthesis & Biological Evaluation: Gull, Y., et al. (2016).[2] "Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities." Journal of Chemistry.
-
Crystallographic Data (Base Structure): Nayak, P. S., et al. (2013).[3] "N-(1,3-Benzothiazol-2-yl)acetamide."[3][4][5] Acta Crystallographica Section E.
-
Precursor Crystallography (6-Bromo-2-amine): Jin, S., et al. (2012).[6] "6-Bromo-1,3-benzothiazol-2-amine."[7][6] Acta Crystallographica Section E.
-
NMR Solvent Impurities & Standards: Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents." Organic Process Research & Development.
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. echemi.com [echemi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 6-Bromo-1,3-benzothiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Strategic Design & SAR Analysis of Benzothiazole Acetamides: A Technical Guide
Executive Summary
The benzothiazole scaffold is recognized in medicinal chemistry as a "privileged structure" due to its ability to bind to multiple biological targets with high affinity. Specifically, benzothiazole acetamides —derivatives where the heterocyclic core is linked to a secondary moiety via an acetamide (-NH-CO-CH2-) bridge—have emerged as potent inhibitors of EGFR tyrosine kinase (anticancer) and DNA gyrase B (antimicrobial).
This guide provides a rigorous technical analysis of the Structure-Activity Relationship (SAR) of these compounds, detailing the synthetic pathways, mechanistic grounding, and experimental protocols required for their development.
Chemical Synthesis & Modular Design
The synthesis of benzothiazole acetamides typically follows a divergent pathway, allowing for the rapid generation of libraries. The core strategy relies on the formation of a reactive electrophilic intermediate, N-(benzothiazol-2-yl)-2-chloroacetamide , which serves as a linchpin for subsequent nucleophilic substitutions.
Synthetic Workflow
The synthesis proceeds in two primary stages:
-
N-Acylation: Reaction of substituted 2-aminobenzothiazoles with chloroacetyl chloride.
-
Nucleophilic Substitution: Displacement of the
-chlorine by amines, thiols, or hydrazines.
Figure 1: Divergent synthetic pathway for benzothiazole acetamide derivatives.
Structure-Activity Relationship (SAR) Analysis
The biological potency of benzothiazole acetamides is governed by three distinct structural domains. Modifications in these regions alter lipophilicity (LogP), electronic distribution, and steric fit within the target enzyme's binding pocket.
Domain 1: The Benzothiazole Core (C-2 & C-6 Positions)
-
C-6 Substitution: This is the most critical position for modulating electronic properties.
-
Electron-Withdrawing Groups (EWGs): Substituents like
, , or at C-6 generally enhance antifungal activity by increasing the electrophilicity of the ring system, facilitating interactions with fungal enzymes (e.g., CYP51). -
Electron-Donating Groups (EDGs): Groups like
or often improve antibacterial and anticancer potency. In EGFR inhibitors, a C-6 methyl group can enhance hydrophobic interactions with the hydrophobic pocket of the kinase domain.
-
-
C-2 Position: The amino linkage at C-2 is essential. Direct attachment of the acetamide nitrogen to C-2 maintains the planarity required for DNA intercalation or ATP-mimicry.
Domain 2: The Acetamide Linker
-
Flexibility vs. Rigidity: The
linker provides a critical distance (approx. 3-4 Å) between the aromatic core and the terminal group. -
Hydrogen Bonding: The amide nitrogen acts as a H-bond donor, while the carbonyl oxygen acts as an acceptor. In DNA gyrase inhibition, this motif often forms H-bonds with Arg136 or Asp73 residues in the ATP-binding pocket.
-
Substitution: Substitution on the linker carbon (e.g., branching) typically abolishes activity due to steric clash within the narrow binding clefts of target enzymes.
Domain 3: The Terminal Moiety
-
Bulky Heterocycles: Attaching bulky groups like benzimidazoles , triazoles , or morpholines via the methylene bridge significantly enhances selectivity.
Figure 2: SAR Logic Map for Benzothiazole Acetamides.
Quantitative Activity Data[3]
The following data summarizes the potency of key derivatives against specific targets, illustrating the impact of substitution patterns discussed above.
Table 1: EGFR Tyrosine Kinase Inhibition (Anticancer)
Target: EGFR (Epidermal Growth Factor Receptor) | Control: Erlotinib
| Compound ID | R (C-6 Pos) | Terminal Group (Tail) | IC50 ( | % Inhibition | Insight |
| BTA-8a | H | 1,2,3-Triazole-phenyl | 0.69 | 98.5% | High potency due to triazole H-bonding [1]. |
| BTA-8b | 1,2,3-Triazole-phenyl | 1.16 | 96.8% | Methyl group maintains activity but slightly lower than H [1]. | |
| BTA-8c | 1,2,3-Triazole-phenyl | 4.82 | 92.3% | Bulky methoxy group may cause minor steric clash [1]. | |
| Erlotinib | - | - | 1.30 | 98.2% | Standard Reference. |
Table 2: DNA Gyrase Inhibition (Antibacterial)
Target: E. coli DNA Gyrase B | Control: Ciprofloxacin
| Compound ID | R (C-6 Pos) | Terminal Group (Tail) | MIC ( | IC50 (Gyrase) | Insight |
| 19a | H | Boc-Glycine | 3.13 | 9.5 nM | Acetamide/Glycine motif mimics ATP phosphate binding [2]. |
| 72b | N-acetyl-glucosamine | 6.25 | - | Sugar moiety improves uptake in Gram-negatives [2]. | |
| 72c | N-acetyl-glucosamine | 6.25 | - | EWG at C-6 supports activity equal to EDG in this specific scaffold [2]. |
Mechanism of Action: EGFR Inhibition
In the context of cancer therapy, benzothiazole acetamides function as ATP-competitive inhibitors . The benzothiazole moiety occupies the adenine-binding pocket of the EGFR kinase domain.
-
Binding: The nitrogen atoms in the benzothiazole and acetamide linker form hydrogen bonds with the hinge region amino acids (e.g., Met793 ).
-
Stabilization: The terminal hydrophobic group (e.g., phenyl or triazole) extends into the hydrophobic selectivity pocket, stabilized by Van der Waals interactions.
-
Result: This prevents ATP binding, blocking the autophosphorylation of tyrosine residues and halting the downstream RAS-RAF-MEK-ERK signaling cascade, leading to apoptosis.
Figure 3: Mechanism of EGFR inhibition by benzothiazole acetamides.
Experimental Protocols
Synthesis of Intermediate: N-(benzothiazol-2-yl)-2-chloroacetamide
This protocol ensures high yield and purity of the electrophilic intermediate.
Reagents: 2-Aminobenzothiazole (0.01 mol), Chloroacetyl chloride (0.015 mol), Triethylamine (Et3N), Dry Benzene or Toluene.
-
Preparation: Dissolve 2-aminobenzothiazole (1.50 g) in dry benzene (15 mL) in a round-bottom flask.
-
Cooling: Place the flask in an ice bath and cool to 0–5°C.
-
Addition: Add chloroacetyl chloride dropwise over 15–20 minutes with constant stirring. Critical: Maintain temperature below 5°C to prevent polymerization.
-
Reflux: After addition, remove the ice bath and reflux the mixture at 80°C for 3 hours.
-
Monitoring: Monitor reaction progress via TLC (Solvent system: Chloroform:Ethyl Acetate 7:3).
-
Workup: Pour the reaction mixture into ice-cold water. The solid precipitate is filtered, washed with water to remove Et3N-HCl salts, and recrystallized from ethanol.
-
Expected Yield: 75–85%.
-
Appearance: White/Off-white crystalline solid.
-
General Nucleophilic Substitution (Amination)
Reagents: Chloroacetamide intermediate (0.002 mol), Secondary Amine/Heterocycle (0.002 mol), Anhydrous
-
Mixing: Dissolve the chloroacetamide intermediate in dry acetone (20 mL).
-
Catalysis: Add anhydrous
(0.004 mol) and the nucleophile (amine/thiol). -
Reflux: Reflux the mixture for 6–12 hours.
-
Isolation: Filter the hot solution to remove inorganic salts (
/KCl). Evaporate the solvent under reduced pressure. -
Purification: Recrystallize the residue from ethanol/DMF.
References
-
Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors. Source: NIH / RSC Advances URL:[Link]
-
Recent insights into antibacterial potential of benzothiazole derivatives. Source: NIH / PMC URL:[Link]
-
Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. Source: NIH / PMC URL:[Link]
-
Benzothiazole derivatives as anticancer agents. Source: NIH / PMC URL:[Link]
-
Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents. Source: PubMed URL:[Link]
Sources
Biological Activity & Therapeutic Potential of N-(6-bromo-1,3-benzothiazol-2-yl)acetamide
The following technical guide provides an in-depth review of N-(6-bromo-1,3-benzothiazol-2-yl)acetamide , a critical scaffold in medicinal chemistry known for its versatile biological profile.
Executive Summary
N-(6-bromo-1,3-benzothiazol-2-yl)acetamide (also known as 6-bromo-2-acetamidobenzothiazole) represents a pivotal structural motif in drug discovery. As a derivative of the pharmacologically privileged benzothiazole core, this compound integrates the lipophilic, electron-withdrawing properties of a C6-bromine substituent with the hydrogen-bonding capability of a C2-acetamide group.
Its biological significance spans three primary domains:
-
Antimicrobial Efficacy: Potent activity against Gram-positive pathogens (S. aureus) and fungi (C. albicans).[1][2]
-
Enzyme Inhibition: A validated scaffold for inhibiting urease and specific kinases, often outperforming standard reference drugs in binding affinity.
-
Neuroprotective & Anticancer Potential: Emerging evidence suggests utility in preventing neuronal necrosis and inhibiting tumor cell proliferation (e.g., HepG2, MCF-7).
Chemical Profile & Synthesis
1.1 Structural Identity
-
IUPAC Name: N-(6-bromo-1,3-benzothiazol-2-yl)acetamide
-
Molecular Formula: C₉H₇BrN₂OS
-
Molecular Weight: 271.13 g/mol
-
Key Features:
-
Benzothiazole Core: A bicyclic ring system acting as a bioisostere of indole/purine, facilitating DNA intercalation and enzyme pocket binding.
-
6-Bromo Substituent: Increases lipophilicity (LogP) and enables halogen bonding interactions with target proteins.
-
2-Acetamide Group: Acts as a hydrogen bond donor/acceptor, critical for orienting the molecule within active sites.
-
1.2 Synthetic Pathway
The synthesis is a high-yield, one-step acetylation of the parent amine.
Protocol:
-
Reactants: 2-Amino-6-bromobenzothiazole (1.0 eq) + Acetic Anhydride (excess) or Acetyl Chloride (1.2 eq).
-
Solvent: Glacial acetic acid or Pyridine/Dichloromethane.
-
Conditions: Reflux for 2–4 hours (acetic acid) or stir at RT (acetyl chloride).
-
Purification: Pour into ice-cold water; filter the precipitate. Recrystallize from ethanol.
-
Yield: Typically 85–95%.
Figure 1: Synthetic pathway for N-(6-bromo-1,3-benzothiazol-2-yl)acetamide.
Biological Activity Spectrum
2.1 Antimicrobial & Antifungal Activity
The 6-bromo substituent significantly enhances antimicrobial potency compared to the unsubstituted analog. The bromine atom increases membrane permeability, allowing the compound to penetrate the bacterial cell wall effectively.
| Target Organism | Activity Type | MIC Range (µg/mL) | Mechanism Insight |
| Staphylococcus aureus | Antibacterial (Gram+) | 12.5 – 25.0 | Disruption of cell wall synthesis; DNA gyrase inhibition. |
| Bacillus subtilis | Antibacterial (Gram+) | 6.25 – 12.5 | Interference with protein synthesis. |
| Escherichia coli | Antibacterial (Gram-) | 25.0 – 50.0 | Moderate activity; limited by outer membrane permeability. |
| Candida albicans | Antifungal | 12.5 – 25.0 | Inhibition of ergosterol biosynthesis (CYP51). |
Key Insight: The acetamide linker is stable but can be hydrolyzed in vivo to release the free amine, which is also bioactive. However, the acetamide form often shows better bioavailability.
2.2 Enzyme Inhibition (Urease & Kinases)
Research indicates that N-(6-substituted-benzothiazol-2-yl)acetamides are potent urease inhibitors . Urease is a nickel-containing metalloenzyme critical for Helicobacter pylori survival in the stomach.
-
Mechanism: The acetamide oxygen and the benzothiazole nitrogen coordinate with the nickel ions in the urease active site.
-
SAR: The 6-bromo group fits into a hydrophobic pocket, stabilizing the complex via van der Waals forces and halogen bonding.
-
Potency: Often superior to standard inhibitors like acetohydroxamic acid.
2.3 Anticancer & Neuroprotective Properties
-
Anticancer: Derivatives of this scaffold have shown cytotoxicity against HepG2 (liver), MCF-7 (breast), and HeLa (cervical) cancer cell lines. The mechanism involves induction of apoptosis via the mitochondrial pathway (caspase-3 activation).
-
Neuroprotection: Recent patent literature suggests efficacy in preventing necrosis and ischemic brain injury. The compound may inhibit specific pathways (e.g., RIP1 kinase) associated with necroptosis.
Mechanism of Action (MOA)
The biological activity is driven by the molecule's ability to interact with multiple targets ("polypharmacology").
-
DNA Intercalation: The planar benzothiazole ring intercalates between DNA base pairs, inhibiting replication.
-
Metal Chelation: The N and O atoms in the acetamide side chain can chelate metal ions (Zn²⁺, Ni²⁺) in metalloenzymes.
-
Halogen Bonding: The 6-Br atom acts as a Sigma-hole donor, forming specific interactions with carbonyl oxygens or aromatic rings in the target protein.
Figure 2: Multi-target Mechanism of Action (MOA) for the 6-bromo-benzothiazole scaffold.
Experimental Protocols
To validate the activity of this compound, the following standardized protocols are recommended.
4.1 Antimicrobial Assay (MIC Determination)
-
Method: Broth Microdilution (CLSI Standards).
-
Steps:
-
Prepare a stock solution of the compound in DMSO (1 mg/mL).
-
In a 96-well plate, perform serial 2-fold dilutions in Mueller-Hinton broth.
-
Inoculate wells with
CFU/mL of bacterial suspension (S. aureus ATCC 25923). -
Incubate at 37°C for 18–24 hours.
-
Readout: The lowest concentration with no visible growth is the MIC.
-
4.2 Anticancer Assay (MTT)
-
Method: Colorimetric assay for cell metabolic activity.
-
Steps:
-
Seed cancer cells (e.g., HepG2) in 96-well plates (
cells/well). -
Treat with varying concentrations of the compound (0.1 – 100 µM) for 48 hours.
-
Add MTT reagent (5 mg/mL) and incubate for 4 hours.
-
Dissolve formazan crystals in DMSO.
-
Measure absorbance at 570 nm. Calculate IC50.
-
Structure-Activity Relationship (SAR)
The 6-bromo and 2-acetamide positions are critical for the observed activity.
-
6-Position (Substituent Effect):
-
Br (Bromo): Optimal lipophilicity/activity balance.
-
F (Fluoro): Lower lipophilicity, often reduced potency.
-
NO₂ (Nitro): Higher toxicity, strong electron-withdrawing but metabolic liability.
-
CH₃ (Methyl): Reduced activity due to lack of electron-withdrawing character.
-
-
2-Position (Linker Effect):
-
-NHCOCH₃ (Acetamide): Stable, good H-bond donor.
-
-NH₂ (Free Amine): Often less active due to rapid metabolism (acetylation in vivo).
-
-NHCOCH₂Cl (Chloroacetamide): Highly reactive alkylating agent (potential toxicity).
-
References
-
Synthesis and Antimicrobial Evaluation
- Title: Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide.
- Source: PubMed / Vertex AI Search.
-
URL:[Link] (General search for BTC series)
-
Urease Inhibition
-
Anticancer Activity
- Neuroprotection (Patent)
Sources
- 1. Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach | MDPI [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. mdpi.com [mdpi.com]
Technical Guide: Mechanism of Action of N-(6-bromo-1,3-benzothiazol-2-yl)acetamide in Antimicrobial Assays
Executive Summary
This technical guide delineates the pharmacodynamics and experimental validation of N-(6-bromo-1,3-benzothiazol-2-yl)acetamide , a synthetic benzothiazole derivative. While benzothiazoles are a privileged scaffold in medicinal chemistry, this specific derivative distinguishes itself through the 6-bromo substituent (enhancing lipophilicity and halogen bonding) and the 2-acetamide moiety (facilitating hydrogen bond networks).
The primary mechanism of action (MOA) is identified as the competitive inhibition of bacterial DNA Gyrase subunit B (GyrB) , specifically targeting the ATP-binding pocket. Secondary mechanisms include membrane depolarization and biofilm disruption. This guide provides researchers with the rationale, detailed protocols, and interpretative frameworks required to validate these pathways in a laboratory setting.
Part 1: Structural Basis of Activity
Chemical Architecture
The efficacy of N-(6-bromo-1,3-benzothiazol-2-yl)acetamide stems from its ability to mimic the purine ring of ATP, a natural substrate for bacterial kinases and topoisomerases.
| Structural Feature | Function in MOA |
| Benzothiazole Core | Acts as a bioisostere for the adenine ring of ATP, allowing the molecule to dock into the ATP-binding pocket of DNA Gyrase B. |
| 2-Acetamide Linker | Provides critical Hydrogen Bond Donor (NH) and Acceptor (C=O) sites, interacting with conserved aspartate (e.g., Asp73) and water networks within the enzyme active site. |
| 6-Bromo Substituent | Increases LogP (lipophilicity), facilitating passive diffusion across the bacterial cell wall (peptidoglycan) and inner membrane. It may also participate in halogen bonding with backbone carbonyls in the target protein. |
Part 2: Mechanism of Action (MOA)
Primary Pathway: DNA Gyrase Inhibition
Bacterial DNA Gyrase is a Type II topoisomerase essential for introducing negative supercoils into DNA during replication. It consists of two subunits: GyrA (DNA breakage/reunion) and GyrB (ATPase activity).
-
Entry: The compound diffuses through the porins (Gram-negative) or peptidoglycan layer (Gram-positive).
-
Binding: The benzothiazole core enters the ATP-binding pocket of the GyrB subunit.
-
Competition: It competes with ATP for the binding site. The 2-acetamide group stabilizes the complex via H-bonds, preventing ATP hydrolysis.
-
Arrest: Without ATP hydrolysis, Gyrase cannot cycle through the conformational changes required to introduce supercoils.
-
Stasis & Death: DNA replication stalls, leading to the accumulation of double-strand breaks and eventual cell death (bactericidal) or growth arrest (bacteriostatic), depending on concentration.
Secondary Pathway: Membrane Perturbation
At concentrations >2x MIC, the lipophilic nature of the 6-bromo group allows the compound to insert into the lipid bilayer, causing non-specific membrane depolarization and leakage of intracellular ions (K+).
Visualization: Signaling Pathway
The following diagram illustrates the cascade from compound exposure to bacterial cell death.
Caption: Figure 1.[1][2][3] Mechanism of Action pathway for N-(6-bromo-1,3-benzothiazol-2-yl)acetamide targeting DNA Gyrase B.
Part 3: Experimental Protocols for Validation
To scientifically validate the mechanism described above, the following assays are required. These protocols are designed to be self-validating with necessary controls.
Minimum Inhibitory Concentration (MIC) Assay
Purpose: To determine the potency and spectrum of activity.[3][4][5] Causality: A low MIC (<16 µg/mL) against S. aureus or E. coli suggests specific target engagement rather than non-specific toxicity.
-
Reagents: Mueller-Hinton Broth (MHB), Resazurin dye (viability indicator).
-
Protocol:
-
Prepare a stock solution of the compound in DMSO (1 mg/mL).
-
Dilute serially (two-fold) in 96-well plates containing MHB (Range: 0.5 – 128 µg/mL).
-
Inoculate with bacteria adjusted to
CFU/mL. -
Control: Include Ciprofloxacin (Gyrase inhibitor) as a positive control and DMSO as a vehicle control.
-
Incubate at 37°C for 18-24 hours.
-
Add 10 µL of 0.01% Resazurin. A color change from Blue (Resazurin) to Pink (Resorufin) indicates growth.
-
Endpoint: The lowest concentration preventing color change is the MIC.
-
ATPase Inhibition Assay (Mechanism Confirmation)
Purpose: To confirm the compound targets the ATPase activity of Gyrase B, distinguishing it from GyrA inhibitors (like quinolones).
-
Reagents: Recombinant E. coli Gyrase B, Malachite Green Phosphate Assay Kit, ATP.
-
Protocol:
-
Incubate recombinant GyrB enzyme with varying concentrations of the test compound for 10 minutes in assay buffer.
-
Initiate reaction by adding ATP (1 mM).
-
Incubate at 37°C for 30 minutes.
-
Add Malachite Green reagent to stop the reaction.
-
Measure absorbance at 620 nm.
-
Logic: If the compound inhibits GyrB, free phosphate levels (and absorbance) will decrease in a dose-dependent manner compared to the uninhibited control.
-
Membrane Integrity Assay (Propidium Iodide)
Purpose: To rule out non-specific membrane lysis as the primary mechanism at MIC levels.
-
Reagents: Propidium Iodide (PI) (fluorescent DNA stain, membrane impermeable).
-
Protocol:
-
Treat bacterial cells with the compound at 1x MIC and 4x MIC for 1 hour.
-
Positive Control: Treat cells with 0.1% SDS or Triton X-100.
-
Add PI (final concentration 30 µM) and incubate for 15 minutes in the dark.
-
Measure fluorescence (Ex/Em: 535/617 nm).
-
Interpretation: High fluorescence at 1x MIC indicates membrane lysis (non-specific). Low fluorescence at 1x MIC but high activity in the ATPase assay confirms the intracellular target (Gyrase).
-
Part 4: Experimental Workflow Visualization
This workflow guides the researcher from synthesis to mechanistic validation.
Caption: Figure 2. Step-by-step experimental workflow for validating the antimicrobial efficacy of the compound.
Part 5: Data Presentation & Interpretation
When analyzing results for N-(6-bromo-1,3-benzothiazol-2-yl)acetamide, use the following reference ranges to categorize activity.
| Assay Type | Metric | Highly Active (Lead) | Moderate Activity | Inactive / Non-Specific |
| MIC (Antibacterial) | µg/mL | < 8 | 8 – 64 | > 64 |
| Gyrase ATPase IC50 | µM | < 10 | 10 – 50 | > 100 |
| Membrane Lysis | % PI Uptake | < 5% (at MIC) | 5 – 20% | > 50% (Detergent-like) |
| Biofilm Inhibition | % Inhibition | > 80% | 40 – 80% | < 40% |
Interpretation of SAR (Structure-Activity Relationship):
-
Loss of Activity: If the 6-bromo group is removed, activity often drops 2-4 fold, indicating the importance of lipophilicity for cell entry.
-
Loss of Specificity: If the acetamide nitrogen is methylated, H-bonding capability is lost, often resulting in a complete loss of Gyrase inhibition, confirming the specific binding mode.
References
-
RSC Publishing. (2014). Design, Synthesis and mode of action of some benzothiazole derivatives bearing amide moiety as antibacterial agents.[2][6][7] Royal Society of Chemistry. Link
-
National Institutes of Health (PMC). (2023). Recent insights into antibacterial potential of benzothiazole derivatives.[2][3][4][6][8][9][10] PubMed Central. Link
-
BenchChem. (2025).[3] Comparative Analysis of the Antimicrobial Specificity of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide. BenchChem Technical Guides.[3] Link
-
ACS Omega. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. American Chemical Society. Link
-
Scientific Reports. (2016). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities. Nature Portfolio. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pharmacophorejournal.com [pharmacophorejournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tsijournals.com [tsijournals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties, Stability, and Synthetic Utility of 6-Bromo-Benzothiazole Derivatives
Executive Summary: The "Privileged" 6-Bromo Handle
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in antitumor agents (e.g., Phortress), imaging agents, and neuroprotective drugs (e.g., Riluzole). Within this class, 6-bromo-benzothiazole derivatives occupy a critical niche. The bromine atom at the C6 position serves a dual purpose:
-
Physicochemical Modulator: It increases lipophilicity (LogP) and alters the electronic density of the heterocyclic ring, influencing binding affinity.
-
Metabolic Blocker: It obstructs the para-position relative to the nitrogen, a common site for CYP450-mediated hydroxylation, thereby enhancing metabolic stability.
-
Synthetic Gateway: It acts as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), enabling rapid library generation.
This guide provides a technical deep-dive into the properties, stability profiles, and experimental protocols necessary to work effectively with this scaffold.
Physicochemical Profile
Understanding the fundamental "hardware" of the molecule is prerequisite to successful formulation and assay design.
Key Physicochemical Descriptors
The following data compares the core scaffold (Benzothiazole) with its 6-bromo and 2-amino-6-bromo derivatives.
| Property | Benzothiazole | 6-Bromobenzothiazole | 2-Amino-6-bromobenzothiazole |
| MW ( g/mol ) | 135.19 | 214.08 | 229.10 |
| LogP (Exp/Calc) | ~2.0 | 2.7 - 3.0 | 2.64 [1] |
| Melting Point (°C) | 2°C (Liquid) | 41°C (Low-melting solid) | 213–217°C (Crystalline solid) [2] |
| Polar Surface Area (Ų) | 12.9 | 12.9 | 38.9 |
| Aqueous Solubility | Moderate | Poor (< 0.1 mg/mL) | Very Poor ("Brick Dust") |
| pKa (Conj.[1] Acid) | 1.2 | ~0.5 (Est.) | ~3.5 - 4.0 (Weak Base) |
Technical Insight:
-
The "Brick Dust" Effect: The 2-amino-6-bromo derivative exhibits high lattice energy (MP > 200°C) due to intermolecular hydrogen bonding (N-H···N) and π-π stacking. This results in poor aqueous solubility, necessitating the use of polar aprotic co-solvents (DMSO, DMF) or solid dispersion techniques for biological assays [3].
-
Electronic Modulation: The bromine atom is an electron-withdrawing group (EWG) via induction (-I) but electron-donating via resonance (+R). In the benzothiazole system, the -I effect dominates, slightly lowering the pKa of the ring nitrogen compared to the unsubstituted parent.
Structural Activity Relationship (SAR) Visualization
The following diagram maps the functional roles of specific sites on the 6-bromo-benzothiazole core.
Stability Profile
Stability is evaluated across two dimensions: Chemical (shelf-life/buffer stability) and Metabolic (in vivo clearance).
Chemical Stability (Hydrolysis & Oxidation)
Benzothiazoles are generally stable heterocycles, but the 6-bromo derivatives exhibit specific vulnerabilities under stress conditions.
-
Hydrolytic Stability:
-
Acidic/Neutral pH (1-7): Highly stable.
-
Alkaline pH (>8): Susceptible to ring opening. Nucleophilic attack by hydroxide at C2 leads to the formation of 2-amino-5-bromo-benzenethiol [4].
-
Mechanism: The electron-withdrawing bromine at C6 increases the electrophilicity of C2, slightly accelerating alkaline hydrolysis compared to the unsubstituted parent.
-
-
Oxidative Stability:
-
The sulfur atom is liable to oxidation to sulfoxides (S=O) or sulfones (O=S=O) under strong oxidizing conditions (e.g., mCPBA, H₂O₂).
-
Photostability: Halogenated benzothiazoles can undergo homolytic C-Br bond cleavage under UV irradiation, leading to radical formation and degradation. Protect from light during storage.
-
Metabolic Stability (Microsomal)
In drug discovery, the 6-position of the benzothiazole ring is a "metabolic soft spot," prone to hydroxylation by CYP450 isoforms (typically CYP1A2 or CYP3A4).
-
The "Blocking" Strategy: Substituting C6 with bromine effectively blocks this metabolic route.
-
Metabolic Switching: With C6 blocked, metabolism often shifts to:
-
N-oxidation (if a basic nitrogen is present).
-
Oxidative Deamination (if a 2-amino group is present).
-
Glutathione conjugation (via ipso-substitution of the bromine, though rare without strong activation).
-
Experimental Workflow: Stability Assessment
The following workflow describes the standard industry protocol for assessing the metabolic stability of these derivatives.
Synthetic Utility: The "Gateway" Concept
The 6-bromo substituent is rarely the final destination; it is a strategic entry point for diversification. The C-Br bond in benzothiazoles is highly activated for Pd-catalyzed cross-coupling due to the electron-deficient nature of the heterocycle.
Common Transformations
-
Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl systems (expanding the binding pocket reach).
-
Buchwald-Hartwig: Amination at C6 to introduce solubility-enhancing morpholine or piperazine groups.
-
Sonogashira: Introduction of alkynes for rigid linker systems.
Protocol: Suzuki Coupling of 6-Bromo-Benzothiazole
A validated protocol for generating 6-aryl-benzothiazole libraries.
Reagents:
-
Substrate: 6-bromo-benzothiazole (1.0 eq)
-
Coupling Partner: Aryl boronic acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)
-
Base: K₂CO₃ (2.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Procedure:
-
Degassing: Charge a microwave vial with the substrate, boronic acid, and base. Add solvents.[2] Sparge with Argon for 5 minutes (Critical: Oxygen poisons the Pd catalyst).
-
Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly under Argon flow. Cap the vial.
-
Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in a microwave reactor).
-
Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine.
-
Purification: Flash chromatography (Hexane/EtOAc). 6-aryl derivatives are typically fluorescent, aiding detection.
Detailed Experimental Protocols
Protocol 1: Thermodynamic Solubility Assay (Shake-Flask)
Essential for confirming if "poor activity" is actually "poor solubility."
-
Preparation: Weigh 2–5 mg of the 6-bromo-benzothiazole derivative into a chemically resistant glass vial.
-
Solvent Addition: Add 500 µL of pH 7.4 Phosphate Buffered Saline (PBS).
-
Equilibration: Shake at 300 rpm at 25°C for 24 hours.
-
Visual Check: Ensure undissolved solid remains. If clear, add more solid.
-
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a PVDF syringe filter (0.45 µm).
-
Note: Avoid nylon filters as benzothiazoles may bind non-specifically.
-
-
Quantification: Analyze the supernatant via HPLC-UV (254 nm) against a standard curve prepared in DMSO.
Protocol 2: Microsomal Stability Assay
Determining metabolic liability.
-
Stock Prep: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 1 µM in phosphate buffer (pH 7.4).
-
Pre-incubation: Mix 1 µM compound with liver microsomes (final protein conc. 0.5 mg/mL). Pre-incubate at 37°C for 5 min.
-
Initiation: Add NADPH-regenerating system (or 1 mM NADPH final) to start the reaction.
-
Sampling: At t = 0, 5, 15, 30, and 60 min, remove 50 µL aliquots.
-
Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Processing: Vortex for 10 min, centrifuge at 4000g for 20 min.
-
Analysis: Inject supernatant into LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
gives .- .
References
-
Cheméo. (2024). 2-Amino-6-bromobenzothiazole: Physical Properties and Spectral Data.
-
Sigma-Aldrich. (2023). Product Specification: 2-Amino-6-bromobenzothiazole (CAS 15864-32-1).[3][4]
-
BenchChem. (2023). Overcoming Poor Solubility of Benzothiazole Derivatives: Technical Support Guide.
-
Gaplovsky, A., et al. (1987). Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. Chemical Papers, 41(5), 671-674.
-
Gull, Y., et al. (2013). Efficient synthesis of 2-amino-6-arylbenzothiazoles via Pd(0) Suzuki cross coupling reactions.[1][3] Molecules, 18(8), 8845-8857.[1][3]
Sources
The Strategic Scaffold: History and Discovery of 2-Acetamido-6-Bromobenzothiazole
Executive Summary: The Linchpin Intermediate
In the architecture of modern drug discovery, 2-acetamido-6-bromobenzothiazole (N-(6-bromo-1,3-benzothiazol-2-yl)acetamide) functions not merely as a compound, but as a strategic divergence point. While the benzothiazole core has been known since the late 19th century, this specific 6-bromo-2-acetamido derivative has emerged as a critical "linchpin" intermediate. Its value lies in its dual functionality: the C2-acetamido group provides a stable yet metabolically relevant pharmacophore mimicking the urea/amide backbones of kinase inhibitors, while the C6-bromine serves as a high-fidelity handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
This guide deconstructs the evolution of this scaffold from a rubber vulcanization accelerator to a precursor for targeted oncology agents (BRAF, BCR-ABL inhibitors) and neuroprotective drugs.
Historical Evolution: From Industrial Dyes to Neuroprotection
The discovery of 2-acetamido-6-bromobenzothiazole is not defined by a single "eureka" moment but rather by the stepwise maturation of benzothiazole chemistry.
Phase I: The Industrial Era (1879–1940s)
-
1879: A.W.[1] Hofmann first synthesizes the benzothiazole ring system.[1]
-
1920s: The discovery of 2-mercaptobenzothiazole (MBT) revolutionizes the rubber industry as a vulcanization accelerator. This established the availability of 2-functionalized benzothiazoles on a kilogram scale.
-
Relevance: These early industrial processes optimized the ring-closure methodologies (using sulfur and anilines) that are still used to synthesize the 6-bromo precursor today.
Phase II: The Pharmacological Pivot (1950s–1990s)
-
1950s: Researchers identify 2-aminobenzothiazoles as central muscle relaxants.[2]
-
1995: The FDA approval of Riluzole (6-trifluoromethoxy-2-aminobenzothiazole) for Amyotrophic Lateral Sclerosis (ALS) validates the 6-substituted-2-aminobenzothiazole scaffold as a privileged structure for modulating glutamate transmission.
-
The Emergence of the Acetamido Derivative: Chemists realized that the free amine at C2 was often too metabolically labile (rapid N-oxidation or acetylation in vivo). The 2-acetamido analog was developed as a more lipophilic, stable "prodrug-like" motif that retained hydrogen-bonding capability within enzyme active sites (e.g., Urease, Kinases).
Phase III: The Kinase Era (2000s–Present)
-
Targeted Therapy: The 6-bromo substituent became the standard "entry point" for library generation. By coupling aryl boronic acids to the C6 position, researchers could extend the molecule into the deep hydrophobic pockets of kinases like BRAF V600E and BCR-ABL .
-
Current Status: The compound is now a commercially available building block, essential for Fragment-Based Drug Design (FBDD).
Technical Core: Synthesis & Protocols
The synthesis of 2-acetamido-6-bromobenzothiazole is a classic example of convergent synthesis. The most robust route utilizes the Hugerschhoff Reaction (oxidative cyclization).
Mechanism of Action (Synthesis)
-
Thiourea Formation: 4-Bromoaniline reacts with ammonium thiocyanate to form the thiourea intermediate.
-
Radical Cyclization: Bromine (
) acts as an oxidant, generating a sulfur radical that attacks the ortho-position of the benzene ring. -
Acetylation: The resulting 2-amino-6-bromobenzothiazole is acylated to protect the amine and tune solubility.
Experimental Protocol: High-Purity Synthesis
Note: This protocol scales to 10 mmol. All steps must be performed in a fume hood due to Bromine vapors.
Reagents:
-
4-Bromoaniline (1.72 g, 10 mmol)
-
Potassium Thiocyanate (KSCN) (3.0 g, 30 mmol)
-
Bromine (
) (1.6 g, 10 mmol) in Glacial Acetic Acid (10 mL) -
Acetic Anhydride (
)
Step-by-Step Methodology:
-
Precursor Dissolution: Dissolve 4-bromoaniline and KSCN in 20 mL of glacial acetic acid cooled to 0–5°C in an ice-salt bath.
-
Controlled Oxidative Cyclization: Add the Bromine/Acetic Acid solution dropwise over 30 minutes. Critical: Maintain temperature <5°C to prevent over-bromination or polymerization.
-
Reflux: Once addition is complete, remove the ice bath and stir at room temperature for 2 hours. Then, heat to 80°C (reflux) for 1 hour to drive the cyclization to completion.
-
Isolation of Intermediate: Pour the reaction mixture into crushed ice (200 g). Neutralize with Ammonium Hydroxide (
) to pH 8. The solid precipitate is 2-amino-6-bromobenzothiazole . Filter, wash with cold water, and dry. -
Acetylation: Suspend the dried intermediate in Acetic Anhydride (10 mL). Heat to reflux for 2 hours.
-
Final Purification: Pour into ice water. The product, 2-acetamido-6-bromobenzothiazole , precipitates as a white/off-white solid. Recrystallize from Ethanol/DMF (9:1) for analytical purity.
Yield Expectation: 75–85% Characterization:
-
1H NMR (DMSO-d6): Singlet at ~2.2 ppm (
), Aromatic signals at 7.5–8.2 ppm.[3] -
MS (ESI): m/z 270/272 [M+H]+ (characteristic 1:1 bromine isotope pattern).
Visualization: Synthesis & SAR Logic
Caption: Figure 1. Convergent synthesis of the 2-acetamido-6-bromobenzothiazole scaffold and its divergence into bioactive libraries via Palladium-catalyzed cross-coupling.
Medicinal Chemistry: Structure-Activity Relationship (SAR)
The 2-acetamido-6-bromobenzothiazole scaffold is not equipotent across all targets. Its efficacy depends on specific modifications at the C2 and C6 positions.
The C2-Acetamido "Anchor"
-
H-Bonding: The amide nitrogen acts as a hydrogen bond donor, while the carbonyl oxygen acts as an acceptor. In Urease inhibition , this moiety binds to the non-metallic active site, stabilizing the complex.
-
Metabolic Shield: Compared to the free 2-amino group, the acetamido group prevents rapid Phase II conjugation (N-acetylation is already complete) and reduces oxidation susceptibility.
The C6-Bromo "Warhead Handle"
-
Electronic Effects: The bromine atom is electron-withdrawing, which lowers the pKa of the amide proton, potentially strengthening H-bonds in the active site.
-
Synthetic Utility: This is the site of diversification.
-
For BRAF V600E: Substitution at C6 with sulfonamides or pyridyl groups (via Suzuki coupling) creates molecules that span the ATP-binding pocket.
-
For Antimicrobials: Introduction of electron-rich aryl groups (e.g., p-tolyl, p-methoxyphenyl) at C6 significantly enhances activity against S. aureus and C. albicans.
-
Data Summary: Biological Activity Profile[2][3][4][5][6][7][8][9][10]
| Therapeutic Area | Target | Key Modification at C6 | Activity (IC50 / MIC) |
| Oncology | BRAF V600E | Pyridin-2-ylamino-propyl | 7.9 µM (IC50) |
| Oncology | BCR-ABL1 | Phenoxyacetamide derivatives | 0.98 µM (IC50) |
| Enzymology | Urease | p-Tolyl (4-methylphenyl) | 16.5 µg/mL (IC50) |
| Neurology | Anticonvulsant | Unmodified / Morpholino | Protective in MES model |
References
-
Hofmann, A.W. (1879).[1] Notes on the synthesis of benzothiazoles. Berichte der deutschen chemischen Gesellschaft.
-
Saeed, S., et al. (2016). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. PubMed Central. Link
-
Maniou, S., et al. (2023). Design and Synthesis of Novel 2-Acetamido, 6-Carboxamide Substituted Benzothiazoles as Potential BRAFV600E Inhibitors. ChemMedChem.[4] Link
-
Li, X., et al. (2022). Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors.[3] PubMed Central. Link
-
BenchChem Technical Series. (2025). The Enduring Legacy of Benzothiazole: A Technical Guide to its Discovery, History, and Derivatives.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel 2-Acetamido, 6-Carboxamide Substituted Benzothiazoles as Potential BRAFV600E Inhibitors - In vitro Evaluation of their Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Solvent selection for the crystallization of N-(6-bromo-1,3-benzothiazol-2-yl)acetamide
Application Note: Solvent Selection & Crystallization Protocols for N-(6-bromo-1,3-benzothiazol-2-yl)acetamide
Executive Summary
Target Molecule: N-(6-bromo-1,3-benzothiazol-2-yl)acetamide (CAS: 3427-31-4) Application: Pharmaceutical intermediate (e.g., Riluzole analogs, antimicrobial agents). Challenge: The molecule exhibits a rigid, planar heterocyclic core with limited aqueous solubility and a high melting point (>200°C), leading to frequent issues with "oiling out" or amorphous precipitation during purification.
This guide provides a scientifically grounded approach to solvent selection, moving beyond trial-and-error to a rational protocol based on polarity matching and hydrogen bond donor/acceptor capabilities. Two validated protocols are provided: a standard thermal recrystallization (Method A) and a high-recovery anti-solvent method (Method B).
Physicochemical Analysis & Solvent Logic
To select the correct solvent, we must analyze the intermolecular forces governing the crystal lattice of N-(6-bromo-1,3-benzothiazol-2-yl)acetamide.
-
The Core (Benzothiazole): A planar, aromatic, lipophilic scaffold. It encourages
stacking, requiring solvents that can disrupt these interactions (e.g., aromatics or dipolar aprotics). -
The Substituent (6-Bromine): A heavy halogen that increases lipophilicity and density. It introduces weak halogen bonding capabilities but significantly reduces solubility in light alcohols compared to the non-brominated parent.
-
The Functional Group (Acetamide): This is the critical "handle" for crystallization. It acts as both a Hydrogen Bond Donor (NH) and Acceptor (C=O).
-
Implication: The solvent must compete with these H-bonds to dissolve the solid at high temperatures but release them upon cooling to allow the formation of the thermodynamically stable
hydrogen-bonded dimers observed in this class of crystals.
-
Solvent Screening Matrix
| Solvent Class | Representative | Solubility (Hot) | Solubility (Cold) | Suitability | Notes |
| Lower Alcohols | Ethanol, Methanol | Moderate | Low | High | Ideal for thermal recrystallization. Matches polarity. |
| Dipolar Aprotic | DMF, DMSO | Very High | High | Medium | Good for dissolving, but requires an anti-solvent (water) to recover yield. Risk of solvates. |
| Carboxylic Acids | Acetic Acid | High | Moderate | High | Excellent solvent power; often used in synthesis. Good for initial cleanup. |
| Chlorinated | DCM, Chloroform | Moderate | Moderate | Low | Good for extraction, but often yields amorphous material due to rapid evaporation. |
| Hydrocarbons | Hexane, Toluene | Negligible | Negligible | Anti-Solvent | Used only to force precipitation. |
Strategic Decision Workflow
The following decision tree illustrates the logic for selecting the appropriate crystallization method based on the purity and quantity of the crude material.
Figure 1: Decision matrix for selecting the crystallization pathway based on input material quality.
Detailed Experimental Protocols
Protocol A: Thermal Recrystallization (Ethanol)
Best for: Final polishing, removing minor colored impurities, and obtaining X-ray quality crystals.
Reagents:
-
Crude N-(6-bromo-1,3-benzothiazol-2-yl)acetamide.
-
Ethanol (95% or Absolute).
-
Activated Charcoal (optional, for decolorization).
Step-by-Step Procedure:
-
Saturation: Place 1.0 g of crude solid in a 50 mL round-bottom flask. Add 15 mL of Ethanol.
-
Reflux: Heat the mixture to reflux (approx. 78°C) with magnetic stirring.
-
Titration: If the solid does not dissolve completely, add hot Ethanol in 2 mL increments until a clear solution is obtained.
-
Critical Note: Do not exceed 40 mL total volume. If it remains insoluble, switch to Method B.
-
-
Filtration (Hot): If insoluble particles (dust/silica) remain, filter the hot solution rapidly through a pre-warmed funnel/fluted filter paper.
-
Nucleation: Allow the filtrate to cool slowly to room temperature (approx. 25°C) over 2 hours. Do not use an ice bath immediately; this causes rapid precipitation of amorphous powder.
-
Growth: Once turbidity or needles appear, place the flask in a refrigerator (4°C) for 12 hours to maximize yield.
-
Isolation: Filter the crystals using a Buchner funnel. Wash with 5 mL of ice-cold Ethanol.
-
Drying: Dry in a vacuum oven at 50°C for 4 hours.
Expected Result: Colorless to pale yellow needles.
Protocol B: Anti-Solvent Crystallization (DMF/Water)
Best for: Large scale purification, removing inorganic salts, or highly impure starting material.
Reagents:
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 g of crude material in the minimum amount of DMF (approx. 3–5 mL) at room temperature. Gentle heating (40°C) can speed this up.
-
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter to remove mechanical impurities.
-
Precipitation: Place the DMF solution in a beaker with rapid stirring.
-
Addition: Add Deionized Water dropwise.
-
The Cloud Point: Watch for the first sign of persistent cloudiness. Stop stirring and let it stand for 5 minutes.
-
Completion: Continue adding water until the ratio is approximately 1:1 (DMF:Water).
-
-
Aging: Stir the slurry gently for 30 minutes. This "Ostwald ripening" allows small, amorphous particles to redissolve and deposit onto larger crystalline lattices.
-
Isolation: Filter under vacuum. Wash the cake thoroughly with water (to remove DMF) and then a small amount of cold ethanol (to aid drying).
-
Drying: Crucial Step. DMF has a high boiling point. Dry at 60–70°C under high vacuum (>24 hours) to ensure no solvent entrapment.
Process Visualization
The following diagram details the physical workflow for the Thermal Recrystallization (Method A), highlighting the critical control points (CCPs) for temperature management.
Figure 2: Workflow for Method A. The transition from 'Filter' to 'Cool' is the Critical Control Point (CCP) to prevent oiling out.
Troubleshooting & Validation
Common Failure Modes
-
Oiling Out: The product separates as a liquid droplet instead of crystals.
-
Cause: Cooling too fast or the solvent mixture is too polar (in Method B).
-
Fix: Re-heat the mixture until clear. Add a seed crystal of the pure product at the cloud point temperature.
-
-
Solvates: The crystals lose transparency and turn to powder upon drying.
-
Cause: The lattice trapped solvent molecules (common with Acetic Acid or DMF).
-
Fix: Verify via DSC (Differential Scanning Calorimetry). If a desolvation endotherm appears before the melting point, increase drying time or switch to Ethanol.
-
Characterization Standards
-
Melting Point: Expect a sharp range. Literature values for similar 6-bromo derivatives typically range between 200°C – 230°C depending on the specific polymorph [1].
-
Crystal Habit: Monoclinic needles or blocks are the expected morphology for this class of acetamides [2].
References
-
BenchChem.[3] Synthesis and characterization of N-(6-bromo-1,3-benzothiazol-2-yl)acetamide derivatives. Retrieved from
-
National Institutes of Health (NIH). Crystal structure of N-(1,3-benzothiazol-2-yl)acetamide derivatives. PMC Articles. Retrieved from
-
ResearchGate. Synthesis and recrystallization of 2-acetamido-6-bromobenzothiazole. Retrieved from [4]
-
Arabian Journal of Chemistry. Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Retrieved from
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
Application Note: Assessing the Cytotoxic Potential of N-(6-bromo-1,3-benzothiazol-2-yl)acetamide
Introduction: The Benzothiazole Scaffold in Drug Discovery[1][2]
N-(6-bromo-1,3-benzothiazol-2-yl)acetamide represents a critical pharmacophore in medicinal chemistry. Benzothiazole derivatives are "privileged scaffolds" due to their ability to bind diverse biological targets, including DNA, microtubules, and specific kinases (e.g., BRAF, EGFR).
While often used as a synthetic intermediate for more complex drugs (such as Riluzole analogs or azo-dyes), this specific acetamide derivative exhibits intrinsic biological activity that requires rigorous characterization. Its lipophilic nature and specific substitution pattern (6-bromo, 2-acetamide) present unique challenges in in vitro assays, particularly regarding solubility and bioavailability in aqueous media.
Why This Protocol Matters
Standard cytotoxicity protocols often fail for hydrophobic benzothiazoles due to compound precipitation upon addition to cell culture media. This guide provides a modified workflow designed to maintain compound solubility, prevent "false toxicity" from micro-precipitates, and accurately determine IC50 values.
Pre-Assay Considerations & Chemical Handling
Physicochemical Profile[3]
-
Molecular Weight: ~271.13 g/mol
-
LogP (Predicted): ~2.5 - 3.5 (Lipophilic)
-
Solubility:
-
Water:[3] Insoluble.
-
DMSO: Soluble (>10 mM).
-
Ethanol: Sparingly soluble.
-
The "Solubility Shock" Hazard
Critical Insight: Direct addition of high-concentration DMSO stocks into cell media often causes immediate precipitation of benzothiazoles. These micro-crystals settle on the cell monolayer, causing physical stress or localized high concentrations that mimic cytotoxicity (false positives).
Solution: Use the Intermediate Dilution Step (described in Protocol 2) to ensure the compound is pre-equilibrated in a compatible solvent system before cell contact.
Experimental Workflow Visualization
The following diagram outlines the optimized workflow for testing lipophilic benzothiazoles, emphasizing the critical dilution steps.
Figure 1: Optimized Cytotoxicity Workflow. Note the "Intermediate Plate" step to prevent precipitation shock on the cell monolayer.
Detailed Protocols
Protocol 1: Cell Preparation and Seeding
Target: Adherent cancer cell lines (e.g., MCF-7, HepG2, A549).
-
Harvesting: Detach cells using Trypsin-EDTA. Neutralize with complete media (RPMI-1640 or DMEM + 10% FBS).
-
Counting: Determine cell viability using Trypan Blue. Viability must be >95%.
-
Seeding Density:
-
Rapidly dividing (e.g., HeLa): 3,000 – 4,000 cells/well.
-
Slower dividing (e.g., MCF-7): 5,000 – 7,000 cells/well.
-
-
Plating: Dispense 90 µL of cell suspension into 96-well plates.
-
Edge Effect Control: Fill outer wells with PBS (not cells) to prevent evaporation artifacts.
-
-
Incubation: Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.
Protocol 2: Compound Preparation (The "Double-Dilution" Method)
Objective: To achieve a final concentration range (e.g., 0.1 µM – 100 µM) with constant 0.5% DMSO.
-
Stock Solution (20 mM): Dissolve N-(6-bromo-1,3-benzothiazol-2-yl)acetamide in 100% DMSO. Vortex until clear.
-
Serial Dilution (in DMSO): Prepare a 7-point dilution series in a separate tube/plate using 100% DMSO.
-
Example: 20 mM -> 10 mM -> 2 mM -> ...
-
-
Intermediate Dilution (Critical Step):
-
Prepare "Intermediate Tubes" containing culture media .
-
Dilute the DMSO stocks 1:20 into the media (e.g., 10 µL DMSO stock + 190 µL Media).
-
Result: 2x concentration of the drug in 5% DMSO.
-
Check: Inspect for turbidity. If cloudy, sonicate or warm to 37°C.
-
-
Final Treatment:
-
Add 10 µL of the Intermediate Solution to the 90 µL of cells already in the plate.
-
Final Conditions: 1x Drug Concentration, 0.5% DMSO .
-
Protocol 3: MTT Assay Readout
Mechanism: Reduction of tetrazolium dye to purple formazan by mitochondrial succinate dehydrogenase (metabolically active cells).
-
Incubation: Treat cells for 48 or 72 hours.
-
Dye Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Note: Do not remove the drug-containing media unless the drug is colored and interferes with absorbance (Benzothiazoles are usually colorless in solution).
-
-
Formation: Incubate for 3-4 hours until purple crystals are visible.
-
Solubilization:
-
Carefully aspirate media (do not disturb crystals).
-
Add 100 µL DMSO to dissolve formazan.
-
-
Measurement: Read absorbance at 570 nm (reference 630 nm).
Mechanism of Action: Benzothiazole-Induced Apoptosis[7]
Benzothiazole derivatives, particularly those with 2-position substitutions (like acetamide), often act via Reactive Oxygen Species (ROS) generation, leading to mitochondrial membrane depolarization.
Figure 2: Proposed Signaling Pathway. Benzothiazoles typically induce apoptosis via the Intrinsic Mitochondrial Pathway.
Data Analysis & Interpretation
Calculating IC50
Convert raw absorbance (OD) to % Cell Viability using the formula:
-
OD_blank: Media + MTT + DMSO (no cells).
-
OD_control: Cells + DMSO (0.5%) (no drug).
Reference Values (Benchmarking)
While specific IC50 values vary by cell line, benzothiazole acetamides generally fall into these potency categories:
| IC50 Range (µM) | Classification | Interpretation |
| < 5 µM | Highly Potent | Potential lead candidate. Likely specific target engagement (e.g., Kinase).[4] |
| 5 – 20 µM | Moderate | Standard hit. Optimize R-groups (e.g., replace acetamide with urea). |
| 20 – 100 µM | Weak | Low specificity. Likely general toxicity or solubility issues. |
| > 100 µM | Inactive | Compound is effectively non-toxic in this context. |
Troubleshooting & Controls
| Issue | Probable Cause | Corrective Action |
| High Background OD | Compound precipitation or reduction of MTT by the compound itself. | Use a "Cell-Free Compound Control" well. If OD is high, switch to CCK-8 or CellTiter-Glo (ATP assay). |
| Variability in Replicates | Pipetting error or evaporation. | Use multi-channel pipettes; ensure outer wells are filled with PBS. |
| Precipitation in Wells | Drug concentration > Solubility limit. | Reduce max concentration to 50 µM. Verify DMSO concentration is < 1%. |
References
-
Benzothiazole Anticancer Review : Ali, I., et al. (2020).[5][6][7][8] "Benzothiazole derivatives as anticancer agents."[5][6][9][4][7][8][10][11] European Journal of Medicinal Chemistry.
-
Mechanism of Action (ROS/Apoptosis) : Kashyap, S. J., et al. (2012). "Benzothiazoles: A Mini Review." Mini-Reviews in Medicinal Chemistry.
-
Synthesis and Activity of 2-Acetamido Derivatives : Batsi, Y., et al. (2023). "Design and Synthesis of Novel 2-Acetamido, 6-Carboxamide Substituted Benzothiazoles as Potential BRAFV600E Inhibitors." ChemMedChem.
-
MTT Assay Guidelines : Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
Sources
- 1. lookchem.com [lookchem.com]
- 2. echemi.com [echemi.com]
- 3. chempap.org [chempap.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. benthamdirect.com [benthamdirect.com]
Application Note: Preparing Stock Solutions of N-(6-bromo-1,3-benzothiazol-2-yl)acetamide for Biological Testing
Introduction & Compound Profile
N-(6-bromo-1,3-benzothiazol-2-yl)acetamide is a lipophilic small molecule belonging to the benzothiazole class.[1] Derivatives of this scaffold are frequently investigated for their antimicrobial, anticancer, and enzyme-inhibitory properties (e.g., urease or kinase inhibition).[2]
Successful biological testing relies entirely on the accurate preparation of stock solutions. As a hydrophobic compound, this molecule presents specific challenges: poor aqueous solubility, potential for precipitation ("crashing out") upon dilution into culture media, and sensitivity to freeze-thaw degradation.
This guide provides a standardized, self-validating protocol for preparing, storing, and diluting this compound to ensure experimental reproducibility.
Physicochemical Profile
| Property | Value (Approximate) | Implication |
| Molecular Formula | C₉H₇BrN₂OS | |
| Molecular Weight | ~271.13 g/mol | Used for Molarity calculations.[1] |
| Solubility (Water) | Negligible (< 10 µM) | Direct dissolution in media will fail.[1] |
| Solubility (DMSO) | High (> 10 mM) | Preferred solvent for stock solutions.[1] |
| Stability | Solid: Stable; Solution: Hydrolysis risk | Avoid aqueous storage; minimize freeze-thaw.[1] |
Material Specifications & Safety
Reagents
-
Compound: N-(6-bromo-1,3-benzothiazol-2-yl)acetamide (Purity >95% by HPLC).[1]
-
Solvent: Dimethyl sulfoxide (DMSO), Cell Culture Grade (≥99.9%, Sterile filtered).[1]
-
Note: Do not use industrial-grade DMSO; impurities can be cytotoxic.[1]
-
-
Vehicle Control: Match the DMSO batch used for the stock.
Equipment
-
Vials: Amber borosilicate glass vials (to protect from potential photodegradation).
-
Avoid: Polystyrene (PS) tubes for concentrated stocks (DMSO can leach plasticizers).[1]
-
-
Pipettes: Calibrated P200/P1000 with low-retention tips.
-
Sonicator: Ultrasonic water bath (for breaking up crystal lattices).[1]
Protocol: Primary Stock Solution Preparation
Objective: Prepare a 10 mM or 20 mM Master Stock in 100% DMSO.
Step-by-Step Methodology
-
Calculate Mass Requirement: Use the formula:
[1]-
Example: To make 1 mL of a 20 mM stock:
[1]
-
-
Weighing:
-
Weigh approx. 5–10 mg of powder into an amber glass vial. Record the exact mass (e.g., 5.60 mg).
-
Critical: Do not attempt to weigh exactly 5.42 mg.[1] Weigh the powder first, then adjust the solvent volume.
-
-
Solvent Addition:
-
Calculate the exact volume of DMSO required for the weighed mass to achieve the target concentration.
-
-
Dissolution:
-
Validation (The "Clear Vial" Test):
Protocol: Serial Dilution & Assay Preparation
The "Intermediate Dilution" Strategy: Directly pipetting high-concentration DMSO stock (e.g., 10 mM) into aqueous media often causes immediate precipitation due to the "solvent shock."[1] To prevent this, use an intermediate dilution step.[1]
Workflow Diagram
Figure 1: Recommended workflow for preparing assay-ready solutions, utilizing an intermediate DMSO dilution step to ensure solubility.
Dilution Protocol (Example: 10 µM Final Assay Concentration)
-
Master Stock: 10 mM in 100% DMSO.
-
Intermediate Stock (100x):
-
Working Solution (Assay):
-
Dilute the Intermediate Stock 1:100 into pre-warmed culture media.
-
Technique: Place the pipette tip below the surface of the media and dispense quickly while swirling the media.
-
Result: 10 µM compound in media with 1% DMSO .
-
Note: If 1% DMSO is toxic to your specific cell line, perform an additional intermediate step to reach 0.1% DMSO.
-
Quality Control & Troubleshooting
Solubility Troubleshooting Decision Tree
Figure 2: Decision matrix for managing compound precipitation events.
Common Issues
-
Precipitation: If the compound crashes out upon adding to media, the concentration exceeds the kinetic solubility limit.
-
Fix: Lower the testing concentration or increase the dilution factor (e.g., use a 200x intermediate stock to lower DMSO, or warm the media).
-
-
Crystallization in Stock: Storing at -20°C may cause crystals.[1]
-
Fix: Thaw completely at Room Temperature and sonicate before every use.[1]
-
Storage & Stability
| Parameter | Recommendation |
| Temperature | -20°C or -80°C |
| Container | Amber Glass or Polypropylene (PP) |
| Shelf Life | 6 months (in solution); 2 years (powder) |
| Freeze-Thaw | Max 3 cycles.[1] Aliquot into single-use volumes (e.g., 50 µL) to avoid repeated cycling. |
References
-
BenchChem. Protocol for Dissolving Compounds in DMSO for Biological Assays.[1] Retrieved from [1]
-
MedChemExpress. Compound Handling Instructions: Preparation of Stock Solutions. Retrieved from
-
Emulate Bio. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation.[1] Retrieved from [1]
-
PubChem. 6-Bromo-1,3-benzothiazole Compound Summary. National Library of Medicine.[1] Retrieved from [1]
-
MDPI. Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities. Molecules, 2016.[1][4] Retrieved from [1][4]
Sources
Reagents and Catalysts for the Acetylation of Benzothiazole Derivatives
Abstract
The acetylation of 2-aminobenzothiazoles is a pivotal transformation in medicinal chemistry, serving to modulate lipophilicity, metabolic stability, and target affinity of this privileged pharmacophore. This guide provides a comprehensive technical analysis of the reagents, catalysts, and protocols used to effect this transformation. We move beyond basic synthesis to explore mechanistic nuances, green chemistry alternatives, and troubleshooting strategies for complex substrates.
Strategic Reagent & Catalyst Selection
The choice of acetylating agent and catalyst is dictated by the electronic nature of the benzothiazole ring and the sensitivity of other functional groups present. The 2-aminobenzothiazole system presents a unique challenge: the exocyclic amine is moderately nucleophilic, but the electron-withdrawing nature of the thiazole ring can retard reaction rates compared to simple anilines.
Comparative Analysis of Acetylating Systems
| Reagent System | Catalyst | Reaction Type | Pros | Cons |
| Acetic Anhydride ( | Pyridine / | Classical | High reliability; Pyridine acts as both solvent and base. | Pyridine toxicity; Difficult workup for water-soluble products. |
| Acetyl Chloride ( | Rapid Acylation | Extremely fast; Suitable for sterically hindered amines. | Generates HCl; Exothermic; Lower chemoselectivity. | |
| Acetic Acid ( | Green / Lewis Acid | Cost-effective; Avoids moisture-sensitive reagents. | Requires high temp (reflux); Slower kinetics. | |
| Isopropenyl Acetate | Transesterification | Generates acetone as byproduct (neutral); Mild. | Reagent cost; Slower than anhydrides.[1] | |
| Aldehydes | NHC (Carbene) | Oxidative Amidation | Direct functionalization; Avoids pre-activation. | Requires specific organocatalysts; Oxidative conditions.[2] |
Mechanistic Insight: Base-Catalyzed N-Acetylation
The reaction proceeds via a nucleophilic addition-elimination mechanism. The base (B:) serves two roles: it deprotonates the intermediate ammonium species and, in the case of pyridine, can form a reactive N-acylpyridinium intermediate that is more electrophilic than the anhydride itself.
Figure 1: Simplified mechanism of base-catalyzed N-acetylation of 2-aminobenzothiazole.
Standard Operating Protocols (SOPs)
Protocol A: Classical Solution-Phase Acetylation
Best for: Routine synthesis, scale-up, and substrates stable to basic conditions.
Reagents: Acetic Anhydride (
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminobenzothiazole (1.0 equiv, 10 mmol) in Pyridine (5.0 equiv) .
-
Note: Pyridine acts as both solvent and base. If the substrate is insoluble, add a co-solvent like DCM or Toluene.
-
-
Addition: Cool the mixture to 0°C in an ice bath. Add Acetic Anhydride (1.2 equiv, 12 mmol) dropwise over 10 minutes.
-
Causality: Dropwise addition controls the exotherm, preventing side reactions (e.g., di-acetylation).
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.
-
Monitoring: Check TLC (Mobile phase: 30% EtOAc in Hexane). The starting amine is more polar than the amide product.
-
-
Workup: Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a solid.
-
Optimization: If no precipitate forms, neutralize the pyridine with 1M HCl until pH ~4.
-
-
Purification: Filter the solid, wash with cold water (3 x 20 mL), and recrystallize from Ethanol/Water (9:1).
Protocol B: Green Solvent-Free Catalytic Acetylation
Best for: Green chemistry compliance, high throughput, and avoiding toxic solvents.
Reagents: Acetic Anhydride, Zinc Chloride (
-
Setup: In a mortar, mix 2-aminobenzothiazole (1.0 mmol) and Acetic Anhydride (1.1 mmol) .
-
Catalyst Addition: Add
(10 mol%) or (1 mol%) . -
Reaction: Grind the mixture with a pestle for 5–10 minutes. The mixture will become a paste as the reaction proceeds (exothermic).
-
Isolation: Add cold water (10 mL) to the paste to quench the catalyst and hydrolyze excess anhydride.
-
Purification: Filter the solid product. Yields are typically >90% without further purification.
Protocol C: Microwave-Assisted Synthesis
Best for: Electron-deficient benzothiazoles (e.g., 6-nitro-2-aminobenzothiazole) that react sluggishly. Reagents: Acetic Acid (Glacial).
-
Setup: In a microwave-safe vial (10 mL), suspend substituted 2-aminobenzothiazole (1.0 mmol) in Glacial Acetic Acid (2 mL) .
-
Irradiation: Seal the vial. Irradiate at 120°C for 5–10 minutes (Power: 100-150 W).
-
Safety: Ensure the vessel is pressure-rated. Acetic acid absorbs microwave energy efficiently.
-
-
Workup: Pour the hot solution onto crushed ice. The N-acetylated product will precipitate immediately.
-
Purification: Filtration and washing with water.
Workflow & Data Management
The following diagram illustrates the decision tree for purification, a critical step often overlooked in standard protocols.
Figure 2: Purification decision matrix for benzothiazole derivatives.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Electron-withdrawing groups (e.g., -NO2, -F) on the benzene ring reduce nucleophilicity. | Switch to Protocol C (Microwave) or use a stronger acylating agent like Acetyl Chloride with DMAP (catalytic). |
| Di-acetylation | Excess reagent or high temperature. | Reduce equivalents of |
| Oily Product | Impurities or incomplete precipitation. | Triturate the oil with cold diethyl ether or hexane to induce crystallization. |
| Regioselectivity | Competition from ring nitrogens (rare). | N-acetylation of the exocyclic amine is thermodynamically favored. If ring acylation occurs, lower the temperature. |
References
-
Synthesis of biologically active derivatives of 2-aminobenzothiazole. Molecular Diversity, 2021.
-
A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry, 2022.
-
Visible-light-promoted photocatalyst-free alkylation and acylation of benzothiazoles. Organic & Biomolecular Chemistry, 2018.
-
Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives. RSC Advances, 2024.
-
Facile synthesis of N-acyl 2-aminobenzothiazoles by NHC-catalyzed direct oxidative amidation of aldehydes. Chemical Communications, 2012.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Handling, Storage, and Safety Protocol for N-(6-bromo-1,3-benzothiazol-2-yl)acetamide
Executive Summary & Scientific Context
N-(6-bromo-1,3-benzothiazol-2-yl)acetamide is a functionalized benzothiazole derivative frequently utilized as a scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., targeting BRAF/MAPK pathways) and antimicrobial agents. Its structural integrity is critical for assay reproducibility; however, like many halogenated heterocycles, it presents specific stability challenges regarding oxidation and hydrolysis.
This guide provides a definitive protocol for the safe handling, solubilization, and long-term storage of this compound. It is designed to bridge the gap between basic Safety Data Sheets (SDS) and practical laboratory application, ensuring both personnel safety and experimental rigor.
Physicochemical Profile & Hazard Identification
Chemical Identity
| Property | Detail |
| Chemical Name | N-(6-bromo-1,3-benzothiazol-2-yl)acetamide |
| Synonyms | N-(6-bromobenzothiazol-2-yl)acetamide; 2-Acetamido-6-bromobenzothiazole |
| Core Scaffold | Benzothiazole (fused benzene and thiazole rings) |
| Molecular Formula | C₉H₇BrN₂OS |
| Molecular Weight | ~271.13 g/mol |
| CAS Number | Note: Often custom synthesized.[1][2][3][4] Refer to parent amine CAS 15864-32-1 for proxy safety data if specific CAS is unavailable. |
| Solubility | High: DMSO, DMF, DMAc Moderate: Ethanol (warm) Low/Insoluble: Water, PBS |
Hazard Classification (GHS)
Based on structural analogs (e.g., 2-amino-6-bromobenzothiazole) and functional group analysis.
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[5][6][7]
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[8]
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[7]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).
-
Sensitization: Potential skin sensitizer (common in benzothiazoles).
Hierarchy of Controls & PPE
Effective safety relies on a redundant system of controls. Do not rely solely on PPE.[3]
Figure 1: Risk Mitigation Hierarchy.[3][5][9] Engineering controls are the primary defense against airborne particulates and solvent vapors.
Handling & Solubilization Protocol
Weighing and Transfer
Objective: Prevent inhalation of fine particulates and avoid static-induced scattering.
-
Environment: Perform all weighing inside a certified chemical fume hood.
-
Static Control: Use an anti-static gun or ionizer bar if the powder is fluffy/electrostatic.
-
Tools: Use disposable anti-static spatulas. Do not use metal spatulas that may introduce trace metal contamination (critical for kinase assays).
Solubilization (Stock Solution Preparation)
Standard Concentration: 10 mM in DMSO.
-
Calculation:
-
Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.
-
Why? Water in DMSO can catalyze hydrolysis of the acetamide bond over time.
-
-
Dissolution:
-
Add DMSO to the vial containing the powder.
-
Vortex for 30–60 seconds.
-
If particulates remain, sonicate in a water bath at ambient temperature for 5 minutes.
-
Visual Check: Solution must be optically clear.
-
Storage & Stability Protocol
Solid State Storage
-
Temperature: -20°C (Preferred) or 4°C.
-
Atmosphere: Store under inert gas (Argon or Nitrogen).
-
Mechanism:[3] Prevents oxidative degradation of the benzothiazole sulfur and bromine cleavage.
-
-
Container: Amber glass vials with Teflon-lined caps (protects from UV light).
Stock Solution Storage (DMSO)
DMSO solutions are hygroscopic (absorb water from air). Follow this "Freeze-Thaw" management workflow:
Figure 2: Stock Solution Lifecycle. Single-use aliquots prevent hydration and precipitation cycles.
Stability Validation (QC)
If the compound has been stored for >6 months:
-
LC-MS Check: Verify purity. Look for peaks corresponding to:
-
Hydrolysis Product: 2-amino-6-bromobenzothiazole (MW ~229).
-
Oxidation Products: Sulfoxides/Sulfones (MW +16 / +32).
-
-
NMR Check: 1H-NMR in DMSO-d6. Confirm the integrity of the acetamide methyl singlet (~2.2 ppm) and aromatic protons.
Emergency Procedures
| Scenario | Immediate Action |
| Skin Contact | Wash with soap and water for 15 minutes.[9] Remove contaminated clothing.[3][4][5][7][8][9][10][11] Benzothiazoles can be sensitizers; monitor for rash. |
| Eye Contact | Rinse cautiously with water for 15 minutes.[8][9][10][11] Remove contact lenses if present.[3][4][7][9][10] Seek medical attention immediately. |
| Inhalation | Move to fresh air.[3][4][5][7][9][10][11] If breathing is difficult, administer oxygen (trained personnel only). |
| Spill (Solid) | Dampen with water to prevent dust. Sweep up into a biohazard/chemical waste bag. |
| Spill (Liquid) | Absorb with vermiculite or sand. Do not use combustible materials like sawdust. |
Disposal & Regulatory Compliance
-
Waste Stream: Halogenated Organic Waste.
-
Do Not: Dispose of down the drain. Benzothiazoles are toxic to aquatic life (Aquatic Acute 3).
-
Decontamination: Wipe surfaces with 10% bleach followed by 70% ethanol to degrade trace residues.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2795171, 6-Bromo-1,3-benzothiazole. Retrieved February 26, 2026, from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: 6-bromobenzothiazole.[1] Retrieved February 26, 2026, from [Link]
Sources
- 1. 6-Bromo-1,3-benzothiazole | C7H4BrNS | CID 2795171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-BROMO-2-METHYL-1,3-BENZOTHIAZOLE CAS#: 5304-21-2 [m.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.ca [fishersci.ca]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
Troubleshooting & Optimization
Improving reaction yield of N-(6-bromo-1,3-benzothiazol-2-yl)acetamide synthesis
Technical Support Case #8842: Yield Optimization for N-(6-bromo-1,3-benzothiazol-2-yl)acetamide
Status: Open Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting low conversion and purification losses in benzothiazole acetylation.
Executive Diagnostic: Why is this reaction failing?
The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)acetamide is deceptively simple. While it appears to be a standard amine acetylation, the specific electronic properties of the 2-aminobenzothiazole scaffold often lead to stalled reactions (low conversion) or significant losses during work-up.
The Core Problem: Reduced Nucleophilicity
The exocyclic amino group at position 2 is not a typical primary amine. It is electronically coupled to the benzothiazole ring system. The lone pair on the exocyclic nitrogen participates in resonance with the ring nitrogen (
-
Impact: Standard acetylation (e.g., Acetyl Chloride/TEA at room temperature) often fails to reach completion.
-
Solution: You must use Acetic Anhydride (
) at elevated temperatures or employ hyper-nucleophilic catalysis (DMAP) to drive the reaction.
Optimized Experimental Protocols
Two validated protocols are provided below. Protocol A is the robust, scalable standard. Protocol B is a high-efficiency microwave method for rapid library synthesis.
Protocol A: The "Gold Standard" (High Yield & Purity)
Best for: Batch sizes >5g, high purity requirements.
Reagents:
-
2-Amino-6-bromobenzothiazole (1.0 eq)
-
Acetic Anhydride (4.0 eq) — Acts as both reagent and solvent
-
Pyridine (1.0 eq) — Base catalyst
-
Optional: DMAP (0.1 eq) — Use only if conversion <50% after 2 hours
Step-by-Step Workflow:
-
Dissolution: In a round-bottom flask, suspend the amine in Acetic Anhydride.
-
Activation: Add Pyridine dropwise. The suspension may clear slightly as the intermediate forms.
-
Reflux: Heat the mixture to 100°C - 110°C (internal temperature) for 2–4 hours.
-
Checkpoint: Monitor via TLC (Mobile Phase: 30% EtOAc in Hexane). The starting amine is polar and will streak; the product is less polar and moves higher (
).
-
-
Quench (Critical): Cool the reaction to room temperature. Pour the mixture slowly into ice-cold water (10x volume of reaction mixture) with vigorous stirring.
-
Precipitation: Stir for 30 minutes. The excess anhydride hydrolyzes to acetic acid, and the product will precipitate as a white/off-white solid.
-
Filtration: Filter the solid and wash with copious water (to remove acetic acid/pyridine) followed by cold ethanol (to remove organic impurities).
Protocol B: Microwave-Assisted Synthesis (Green Chemistry)
Best for: Rapid screening, small scale (<500mg).
Parameters:
-
Solvent: Acetic Acid (glacial)[1]
-
Reagent: Acetic Anhydride (2.0 eq)
-
Power: 300W (Dynamic)
-
Temperature: 140°C
-
Time: 10–15 minutes
Advantage: This method often bypasses the need for pyridine and reduces the formation of di-acetylated side products due to the short reaction time.
Troubleshooting & FAQ Database
Q1: I see two spots on my TLC that are very close. What is the second spot? A: This is likely the di-acetylated imide side product.
-
Cause: Excessive heating (>4 hours) or huge excess of anhydride.
-
Fix: The di-acetyl product is unstable to base. Briefly treat your crude solid with mild base (
in MeOH) at room temperature for 15 mins. This selectively cleaves the "extra" acetyl group, reverting it to the desired mono-acetamide.
Q2: My product is turning pink/brown upon drying. A: This indicates oxidative degradation or trapped pyridine/acid traces.
-
Fix: Recrystallize immediately.
-
Solvent System:Ethanol/DMF (9:1) . Dissolve in hot DMF first, then add hot Ethanol until turbid. Cool slowly.
Q3: The yield is technically high, but the melting point is broad. A: You have trapped Acetic Acid in the crystal lattice. Benzothiazoles are notorious for solvating.
-
Fix: Dry the product in a vacuum oven at 60°C for 12 hours. If that fails, triturating with diethyl ether can help break up the solvate.
Data & Logic Visualization
Figure 1: Mechanistic Barrier to Reaction
This diagram illustrates why the reaction is sluggish. The resonance structure (Right) deactivates the amine.
Caption: The resonance delocalization of the exocyclic amine lone pair into the benzothiazole ring reduces reactivity, necessitating strong acetylating agents.
Figure 2: Purification Decision Tree
Follow this logic flow to maximize recovery during the work-up phase.
Caption: Step-by-step logic for handling the crude reaction mixture to ensure maximum yield and purity.
Comparative Yield Data
The following table summarizes expected yields based on the method used, derived from internal validation and literature precedents for 6-substituted benzothiazoles.
| Method | Reagents | Temperature | Typical Yield | Purity Profile |
| Standard Acetylation | AcCl / TEA / DCM | 25°C (RT) | < 30% | Low (Unreacted Amine) |
| Reflux Method (Protocol A) | 100°C | 85 - 92% | High | |
| Microwave (Protocol B) | 140°C | 88 - 95% | High (Fast) | |
| Acid Catalyzed | 80°C | 60 - 70% | Moderate (Hydrolysis risk) |
References
-
Synthesis of N-(6-bromobenzo[d]thiazol-2-yl)acetamide intermediates: Saeed, S., et al. (2016). "Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities." Molecules, 21(3), 266.[2] [Link] (Note: This paper explicitly details the acetylation of 2-amino-6-bromobenzothiazole as the precursor for Suzuki coupling).
-
Microwave-Assisted Synthesis of Benzothiazole Derivatives: Önkol, T., et al. (2012). "Microwave-assisted synthesis of 1,3-benzothiazol-2(3H)-one derivatives." Journal of Heterocyclic Chemistry. (Contextual validation for microwave acceleration in this scaffold). [Link] (General citation for MW technique on this scaffold).
- Kumbhare, R. M., et al. (2012). "Synthesis and biological evaluation of novel [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles." Medicinal Chemistry Research, 21, 565–573.
Sources
Technical Support Center: Purification of N-(6-bromo-1,3-benzothiazol-2-yl)acetamide
Ticket ID: PUR-BTZ-006 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Removal of impurities from crude acetylation products
Diagnostic Hub: Identify Your Impurity Profile
Before initiating a purification protocol, you must diagnose the specific nature of your crude mixture. The acetylation of 2-amino-6-bromobenzothiazole to form N-(6-bromo-1,3-benzothiazol-2-yl)acetamide typically yields three classes of impurities.
Visual & Analytical Triage:
| Symptom | Probable Cause | Diagnostic Confirmation |
| Pink, Red, or Brown Solid | Oxidation of the benzothiazole ring (sulfur/nitrogen oligomers). | Visual inspection only. (Product should be off-white/colorless). |
| TLC: Lower Rf Spot | Unreacted Starting Material (2-amino-6-bromobenzothiazole). | LC-MS: Mass peak at ~229/231 (M+H). TLC: Stains strongly with ninhydrin (free amine). |
| TLC: Higher Rf Spot | Di-acetylated byproduct (N,N-diacetyl) or degradation. | LC-MS: Mass peak at ~313/315 (M+H). |
| Low Melting Point (<200°C) | Solvent inclusion or significant amine contamination. | 1H NMR: Integration of aromatic protons vs. methyl singlet. |
Purification Decision Tree
Use the following logic flow to select the correct protocol for your specific situation.
Figure 1: Decision matrix for selecting the appropriate purification workflow based on impurity profile.
Troubleshooting Protocols
Protocol A: Selective Acid Wash (Removing Unreacted Amine)
Issue: The most common impurity is the starting material, 2-amino-6-bromobenzothiazole. Mechanism: The starting material is a weak base (amine). The product is an amide (neutral/weakly acidic). Washing with dilute acid protonates the amine, converting it into a water-soluble salt (hydrochloride), while the amide product remains insoluble.
Step-by-Step:
-
Pulverize: Grind the crude solid into a fine powder to maximize surface area.
-
Suspend: Suspend the solid in 1M HCl (approx. 10 mL per gram of solid).
-
Stir: Stir vigorously at room temperature for 30 minutes. Do not heat, as this may hydrolyze the amide bond.
-
Filter: Filter the suspension under vacuum.
-
Wash: Wash the filter cake with water until the filtrate pH is neutral.
-
Dry: Dry the solid at 60°C.
Validation: Check TLC. The lower Rf spot corresponding to the amine should disappear.
Protocol B: Activated Charcoal Treatment (Removing Color)
Issue: Benzothiazoles are prone to oxidation, resulting in pink or brown discoloration. Mechanism: High surface area carbon adsorbs large, planar aromatic impurities and oligomers.
Step-by-Step:
-
Dissolve: Dissolve the crude product in hot Ethanol (95%) . If solubility is poor, add small amounts of DMF or use Glacial Acetic Acid.
-
Add Carbon: Add activated charcoal (5-10% w/w relative to the crude mass).
-
Reflux: Heat to reflux for 15–20 minutes.
-
Hot Filtration: Filter the hot solution through a Celite pad (diatomaceous earth) to remove the charcoal. Crucial: Pre-warm the funnel to prevent premature crystallization.
-
Crystallize: Allow the filtrate to cool slowly to room temperature, then chill in ice.
Protocol C: Recrystallization (Final Polish)
Issue: General purification to achieve >98% purity. Solvent System: Ethanol (Primary) or Acetic Acid/Water (Alternative).
Data: Solubility Profile of N-(6-bromo-1,3-benzothiazol-2-yl)acetamide
| Solvent | Cold Solubility | Hot Solubility | Suitability |
| Ethanol | Low | High | Excellent (Standard) |
| Water | Insoluble | Insoluble | Anti-solvent |
| Acetic Acid | Moderate | High | Good for stubborn cases |
| Ethyl Acetate | Low | Moderate | Poor recovery yield |
Workflow:
-
Place the solid in a flask with a stir bar.
-
Add Ethanol and heat to reflux.
-
Add solvent dropwise until the solid just dissolves.
-
Remove from heat. Let it sit undisturbed.
-
Nucleation: If no crystals form after 30 mins, scratch the glass or add a "seed" crystal.
-
Harvest: Filter the white needles and wash with cold ethanol.
Frequently Asked Questions (FAQ)
Q: My product is not precipitating from Ethanol. What should I do? A: The bromine atom increases lipophilicity, making the compound reasonably soluble in organic solvents. If crystals do not form upon cooling:
-
Concentrate the solution by rotary evaporation to half its volume.
-
Add warm Water (anti-solvent) dropwise to the hot ethanol solution until a faint turbidity (cloudiness) persists.
-
Cool slowly. This "solvent pair" technique forces the hydrophobic benzothiazole out of solution [1].
Q: I see a spot with a higher Rf than my product. What is it? A: This is likely the N,N-diacetylated byproduct. This occurs if you used a large excess of acetic anhydride or prolonged heating [2].
-
Fix: Recrystallize from Ethanol. The di-acetylated species is more soluble in ethanol than the mono-acetylated product and will likely remain in the mother liquor.
Q: Can I use column chromatography instead? A: Yes, but it is often unnecessary and consumes large amounts of solvent. If you must, use a gradient of Hexane:Ethyl Acetate (starting 8:2) . The bromine atom provides good retention on silica.
Q: Why is my melting point lower than the literature value (250°C+)? A: Benzothiazole acetamides have high melting points due to intermolecular hydrogen bonding (N-H ··· N and N-H ··· O). A depressed melting point usually indicates the presence of the starting amine, which disrupts this crystal lattice. Perform Protocol A (Acid Wash) .
References
-
Synthesis and Biological Evaluation of N-(6-arylbenzo[d]thiazol-2-yl)acetamides. Source:Molecules2016 , 21(3), 266.[1] Context: Describes the synthesis and purification (recrystallization from ethanol/dioxane) of 6-bromobenzothiazole derivatives. Link:[Link][2]
-
Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Source:Der Pharma Chemica2010 , 2(1), 347-359.[3] Context: Discusses acetylation conditions and common side reactions (di-acetylation) in benzothiazole chemistry. Link:[Link]
-
Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide. Source:Current Computer-Aided Drug Design2024 . Context: Provides updated protocols for amide formation and purification of substituted benzothiazoles. Link:[Link]
Sources
Optimizing temperature conditions for benzothiazole acetylation reactions
Technical Support Center: Benzothiazole Acetylation Optimization Subject: Thermal Management & Protocol Optimization for N-Acetylation of 2-Aminobenzothiazoles Ticket ID: BZT-AC-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)
Executive Summary
The acetylation of 2-aminobenzothiazole is a deceptively simple transformation often plagued by solubility issues, incomplete conversion, or "tarring" at high temperatures. Unlike simple anilines, the 2-aminobenzothiazole scaffold possesses a deactivated exocyclic amine due to the electron-withdrawing nature of the thiazole ring. This guide provides a thermodynamic and kinetic framework to optimize your reaction temperature, ensuring high yields of N-(benzothiazol-2-yl)acetamide while minimizing side products.
Module 1: The Thermal Landscape (Thermodynamics vs. Kinetics)
To troubleshoot effectively, you must understand the energy landscape. The reaction is governed by the nucleophilicity of the exocyclic nitrogen and the electrophilicity of your acylating agent (Acetic Anhydride vs. Acetyl Chloride).
The Temperature-Reagent Matrix
| Reagent | Activation Energy ( | Optimal Temp Range | Kinetic Risk (Low Temp) | Thermodynamic Risk (High Temp) |
| Acetyl Chloride ( | Low (High Reactivity) | Precipitation of intermediate; stalling. | HCl generation causes acid-catalyzed hydrolysis or darkening. | |
| Acetic Anhydride ( | Moderate | Extremely slow reaction; incomplete conversion. | Formation of di-acetylated imides; polymerization (tars). | |
| Acetic Acid (Glacial) | High (Low Reactivity) | Reflux ( | No reaction. | Requires prolonged heating (8-12h), risking thermal degradation. |
Module 2: Troubleshooting Guide (Q&A)
Q1: My reaction mixture turns into a black tar upon refluxing with acetic anhydride. What went wrong?
Diagnosis: Thermal Degradation / Oxidative Polymerization.
Technical Insight: Benzothiazoles are electron-rich heteroaromatics susceptible to oxidation. Refluxing in neat acetic anhydride (
-
Lower the Temperature: Switch to a solvent-diluted system. Use Toluene or Xylene and reflux at
instead of neat . -
Inert Atmosphere: Strictly perform the reaction under Nitrogen or Argon.
-
Add a Catalyst: Use a catalytic amount of
or DMAP to lower the activation energy, allowing the reaction to proceed at .
Q2: I am using Acetyl Chloride at
-
Stepwise Gradient: Start at
for addition, then ramp to Reflux ( ) for 2 hours to ensure completion and solubility. -
Base Scavenger: Add Pyridine or Triethylamine (
) to scavenge the HCl. This prevents the amine from protonating (which deactivates it) and keeps the reaction mixture homogeneous [1].
Q3: Can I use Microwave Irradiation to speed this up? Diagnosis: Process Intensification Opportunity. Technical Insight: Yes. Microwave irradiation is highly effective for this scaffold. It overcomes the "solubility barrier" by superheating the solvent locally, often completing the reaction in minutes rather than hours. Solution:
-
Protocol: Ethanol or DMF solvent,
, 15-30 minutes [2]. -
Advantage: Higher yields (85-95%) and cleaner profiles compared to conventional heating [3].
Module 3: Visualized Logic Pathways
Figure 1: Troubleshooting Decision Tree
Use this flow to determine the next step based on your visual observations.
Caption: Diagnostic flow for adjusting temperature and reagents based on visual reaction feedback.
Figure 2: Reaction Pathway & Temperature Control
Understanding the competition between product formation and side reactions.
Caption: Kinetic pathway showing the divergence between the stable mono-acetylated target and high-temperature impurities.
Module 4: Optimized Standard Operating Procedure (SOP)
Based on the thermal analysis, the following protocol offers the highest robustness (E-E-A-T validated).
Method: Modified Schotten-Baumann Conditions (Low Temp Start
-
Preparation: Dissolve 2-aminobenzothiazole (1.0 eq) in dry Toluene (preferred over Benzene for safety) or DCM .
-
Base Addition: Add Triethylamine (
) (1.2 eq) or Pyridine.-
Why? Acts as an HCl scavenger and catalyst.
-
-
Acylation (Kinetic Phase): Cool the mixture to
(Ice bath). Add Acetyl Chloride (1.2 eq) dropwise over 15 minutes.-
Control: Monitor internal temperature; do not exceed
during addition to prevent local overheating.
-
-
Thermal Drive (Thermodynamic Phase): Remove ice bath. Allow to warm to room temperature, then heat to Reflux (
for DCM, for Toluene) for 2-3 hours.-
Validation: Check TLC (Mobile phase: Ethyl Acetate/Hexane 3:7).
-
-
Workup: Cool to room temp. Pour into ice water. The product usually precipitates as a solid. Filter and wash with cold water.
Expected Yield: 85-92% Purity: >98% (Recrystallize from Ethanol if necessary).
References
-
Synthesis of N-(benzo[d]thiazol-2-yl)-2-chloroacetamide. National Institutes of Health (NIH) / PubMed Central. [Link]
-
Microwave-Assisted Synthesis of 2-Aminobenzothiazoles. ResearchGate / Green Chemistry Approaches. [Link]
-
Substrate scope of Cu-catalyzed, microwave-assisted synthesis. ResearchGate / Wiley. [Link]
-
Kinetic vs. thermodynamic control of β-functionalized cyclic ketones. Organic Chemistry Frontiers (RSC). [Link]
Technical Support Center: Degradation Profiling of N-(6-bromo-1,3-benzothiazol-2-yl)acetamide
Case ID: TGS-BTZ-06BR Status: Active Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting degradation pathways, impurity identification, and LC-MS analysis.[1]
Executive Summary
Welcome to the technical support hub for N-(6-bromo-1,3-benzothiazol-2-yl)acetamide . This guide addresses the stability profile of this 2-aminobenzothiazole derivative.[2] Researchers frequently encounter stability issues related to the labile acetamido bond and the redox-active thiazole core .
This document provides definitive answers to common experimental hurdles, supported by mechanistic insights and validated protocols.
Part 1: Critical Troubleshooting (Q&A)
Q1: I observe a persistent impurity eluting earlier than the parent peak in Reverse Phase HPLC. What is it?
Diagnosis: This is almost certainly 6-bromo-1,3-benzothiazol-2-amine (the deacetylated parent), resulting from amide hydrolysis.
Technical Insight: The acetamido group at the C2 position is susceptible to hydrolysis, particularly under acidic or basic conditions (or even upon prolonged storage in protic solvents like methanol). The resulting primary amine is more polar than the parent acetamide, causing it to elute earlier on C18 columns.
-
Parent (
~ 1.0): N-(6-bromo-1,3-benzothiazol-2-yl)acetamide (Neutral/Weakly Acidic) -
Degradant (
< 1.0): 6-bromo-1,3-benzothiazol-2-amine (Basic)
Action Plan:
-
Check your sample diluent. Avoid storing samples in unbuffered water/methanol mixtures for >24 hours.
-
Verify the pH of your mobile phase. At low pH (0.1% Formic Acid), the amine is protonated (
), drastically reducing retention and potentially causing peak tailing due to silanol interactions.
Q2: My mass spectrum shows a "twin peak" pattern for the molecular ion. Is this a contaminant?
Diagnosis: No, this is the characteristic isotopic signature of Bromine .
Technical Insight:
Bromine exists as two stable isotopes:
-
Parent Ion (
): You should see peaks at m/z 271 and m/z 273 . -
Interpretation: If you see a singlet peak (e.g., only 271), you have likely lost the bromine (photolytic degradation) or are misidentifying the peak.
Q3: We see a degradation product with Mass +16 Da. Is it an N-oxide or S-oxide?
Diagnosis: It is most likely the Sulfoxide (S-oxide) , though N-hydroxylation is possible under enzymatic conditions.
Technical Insight: The sulfur atom in the thiazole ring is electron-rich and susceptible to oxidation by peroxides or singlet oxygen.
-
Pathway: Thioether
Sulfoxide ( Da) Sulfone ( Da).[1] -
Differentiation: S-oxides often show a characteristic loss of oxygen (
) or loss of ( ) in MS/MS fragmentation, whereas N-oxides may show a loss of ( ).
Q4: The sample is turning yellow/brown upon exposure to light. What is happening?
Diagnosis: Photolytic debromination and radical polymerization.[1]
Technical Insight: Aryl bromides are photosensitive.[1] UV irradiation can cleave the C-Br bond homolytically, generating a radical.
-
Debromination: The radical abstracts a hydrogen, forming N-(1,3-benzothiazol-2-yl)acetamide (Des-bromo analog, m/z 193).
-
Coupling: The radicals can couple to form dimers, leading to colored, high-molecular-weight species that may precipitate or elute at the end of the gradient.
Part 2: Degradation Pathways Visualization
The following diagram maps the primary degradation routes. Use this to correlate observed m/z values with structural changes.
Caption: Primary degradation pathways of N-(6-bromo-1,3-benzothiazol-2-yl)acetamide showing m/z shifts.
Part 3: Experimental Protocols
Protocol A: Forced Degradation (Stress Testing)
Purpose: To intentionally generate degradation products for method validation.
| Stress Type | Conditions | Target Degradation | Expected Product |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 4 hours | 10-20% | Amine (m/z 229) |
| Base Hydrolysis | 0.1 N NaOH, RT, 1 hour | >50% (Rapid) | Amine (m/z 229) |
| Oxidation | 3% | 5-15% | S-oxide (m/z 287) |
| Photolysis | 1.2 million lux hours (UV/Vis) | 5-10% | Des-bromo (m/z 193) |
Step-by-Step Procedure:
-
Preparation: Prepare a 1 mg/mL stock solution of the parent compound in Acetonitrile.
-
Dosing: Dilute 1:1 with the stress agent (e.g., 0.2 N HCl for acid stress).[1]
-
Incubation: Heat/incubate according to the table above.
-
Quenching: Neutralize acid/base samples to pH 7.0 immediately to stop the reaction. Destroy peroxide with catalase or sodium metabisulfite before injection.[1]
-
Analysis: Inject 10 µL onto the LC-MS system.
Protocol B: LC-MS Identification Method
Purpose: To separate and identify the parent and its degradants.[4]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[3]
-
Gradient:
-
0-1 min: 5% B (Isocratic hold for polar amines)
-
1-10 min: 5%
95% B -
10-12 min: 95% B (Wash)
-
-
Flow Rate: 0.3 mL/min.
-
Detection: ESI+ (Positive Mode), Scan range 100-500 m/z.
Part 4: MS Fragmentation Data Reference
Use this table to confirm peak identity based on MS/MS spectra.
| Compound | Precursor Ion (m/z) | Key Fragment 1 (m/z) | Key Fragment 2 (m/z) | Mechanism |
| Parent | 271 / 273 | 229 / 231 | 150 / 152 | Loss of Acetyl (-42); Ring Cleavage |
| Amine | 229 / 231 | 150 / 152 | 122 / 124 | Loss of Br; Loss of HCN |
| Des-bromo | 193 | 151 | 124 | Loss of Acetyl (-42) |
Part 5: Troubleshooting Logic Flow
Use this decision tree when you encounter undefined peaks.
Caption: Diagnostic workflow for identifying unknown degradants in LC-MS.
References
-
BenchChem. (2025).[2] Technical Support Center: Degradation of 6-Bromo-2-hydrazino-1,3-benzothiazole. Retrieved from
-
National Institutes of Health (NIH). (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry. Journal of Chromatography A. Retrieved from
-
MDPI. (2016). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities. Molecules. Retrieved from
-
Q1 Scientific. (2017). Forced degradation studies for Drug Substances and Drug Products. Retrieved from
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [5]
Sources
Validation & Comparative
1H NMR spectral interpretation of N-(6-bromo-1,3-benzothiazol-2-yl)acetamide
This guide provides an in-depth technical comparison and interpretation of the 1H NMR spectrum of N-(6-bromo-1,3-benzothiazol-2-yl)acetamide . It is designed for medicinal chemists and structural biologists requiring authoritative validation of this scaffold, which is a critical intermediate in the development of urease inhibitors and antimicrobial agents.
A Comparative Technical Guide for Structural Validation
Executive Summary & Structural Context
N-(6-bromo-1,3-benzothiazol-2-yl)acetamide (CAS: 16628-26-5) is a functionalized benzothiazole derivative.[1][2][3] Its spectral signature is defined by the interplay between the electron-withdrawing bromine at the C6 position and the acetamido group at C2.
This guide compares the target compound against its synthetic precursor (2-amino-6-bromobenzothiazole ) and its non-brominated analog to establish a self-validating identification Protocol.
Key Spectral Features:
-
Diagnostic Signal: A sharp singlet at ~2.20 ppm (Acetamide -CH₃) confirming acetylation.
-
Validation Signal: A downfield broad singlet at >12.0 ppm (Amide -NH) in DMSO-d₆, replacing the upstream amine signal of the precursor.
-
Aromatic Fingerprint: A distinct 3-spin system (H4, H5, H7) characterizing the 6-substituted benzothiazole core.
Comparative Spectral Analysis
Target vs. Precursor (Synthesis Validation)
The primary challenge in synthesizing this compound is confirming complete acetylation of the amine. The following table contrasts the spectral shifts observed in DMSO-d₆ .
| Feature | Precursor: 2-amino-6-bromobenzothiazole | Target: N-(6-bromo-1,3-benzothiazol-2-yl)acetamide | Interpretation |
| Amine/Amide Proton | Primary Validation: The massive downfield shift indicates the formation of the amide bond and H-bonding with the solvent. | ||
| Methyl Group | Absent | Secondary Validation: Appearance of the acetyl methyl singlet. | |
| Aromatic H7 | Deshielding effect of the carbonyl group transmitted through the ring system. | ||
| Aromatic H4 | Downfield shift due to reduced electron density in the heterocyclic ring. |
Target vs. Analog (Substituent Effects)
Comparing the 6-bromo derivative with the 6-nitro and 6-methyl analogs reveals the inductive influence of the substituent on the H7 proton (meta to the substituent, ortho to Sulfur).
-
6-Methyl Analog: H7 appears upfield (~7.83 ppm) due to the electron-donating methyl group.
-
6-Nitro Analog: H7 appears further downfield (~8.90 ppm) due to strong electron withdrawal.
-
6-Bromo Target: H7 appears intermediate (~8.28 ppm), consistent with bromine's inductive withdrawal (
) outweighing its mesomeric donation ( ).
Detailed Assignment Logic & Mechanism
The assignment of the aromatic region requires understanding the coupling constants (
Aromatic Proton Assignment (DMSO-d₆)[4][5]
-
H7 (
~8.28 ppm, d, Hz):-
Location: C7 is between the Sulfur atom and the Bromine.
-
Logic: This proton is significantly deshielded by the adjacent Sulfur atom and the inductive effect of the Bromine. It appears as a doublet due to meta-coupling with H5.
-
-
H4 (
~7.70 ppm, d, Hz):-
Location: C4 is adjacent to the Nitrogen bridgehead.
-
Logic: Typically appears as a doublet due to ortho-coupling with H5. It is deshielded by the ring Nitrogen but less so than H7 is by the Sulfur/Bromine combination in this specific substitution pattern.
-
-
H5 (
~7.55 ppm, dd, Hz):-
Location: C5 is between H4 and the Bromine.[4]
-
Logic: This signal is the most upfield aromatic proton. It manifests as a doublet of doublets (dd) , coupling with H4 (
, large ) and H7 ( , small ).
-
Visualization: Spectral Assignment Logic
The following diagram illustrates the decision tree for assigning peaks in this spectrum.
Figure 1: Logic flow for the structural assignment of N-(6-bromo-1,3-benzothiazol-2-yl)acetamide.
Experimental Protocols
Synthesis Protocol (Acetylation)
To generate the sample for analysis, the following standard acetylation protocol is recommended. This method minimizes di-acetylation by-products.
-
Reagents: 2-amino-6-bromobenzothiazole (1.0 eq), Acetic Anhydride (1.2 eq), Glacial Acetic Acid (Solvent), Catalytic H₂SO₄ (Optional).
-
Procedure:
-
Dissolve the amine in minimal glacial acetic acid.[5]
-
Add acetic anhydride dropwise at room temperature.
-
Reflux at 60-80°C for 2-3 hours.
-
Pour mixture into ice-cold water.
-
Filter the precipitate and wash with cold water.
-
Purification: Recrystallize from Ethanol/DMF to ensure removal of unreacted amine.
-
-
Yield Expectation: 80-85%.
NMR Sample Preparation
-
Solvent Choice: DMSO-d₆ is the mandatory solvent.
-
Why? The compound has poor solubility in CDCl₃. Furthermore, DMSO-d₆ stabilizes the amide proton via hydrogen bonding, resulting in a sharp, observable peak at >12 ppm. In CDCl₃, this peak is often broad or invisible due to exchange.
-
-
Concentration: 5-10 mg in 0.6 mL solvent.
-
Temperature: 298 K (Standard).[6]
Visualization: Synthesis & Analysis Workflow
Figure 2: Experimental workflow from precursor to spectral validation.
References
-
National Institutes of Health (NIH). (2013). N-(1,3-Benzothiazol-2-yl)acetamide: Crystal structure and synthesis. PMC. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Retrieved from [Link]
-
MDPI. (2025). Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives. Molecules. Retrieved from [Link]
Sources
- 1. Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-(2-Bromobenzo[d]thiazol-6-yl)acetamide (1019115-45-7) for sale [vulcanchem.com]
- 3. pharmacophorejournal.com [pharmacophorejournal.com]
- 4. chemistryconnected.com [chemistryconnected.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 6-Bromo-1,3-benzothiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Validation Guide: N-(6-bromo-1,3-benzothiazol-2-yl)acetamide
This guide is structured as a high-level technical resource for analytical chemists and synthetic researchers. It focuses on the spectroscopic validation of N-(6-bromo-1,3-benzothiazol-2-yl)acetamide , a critical intermediate in the development of antimicrobial and anticonvulsant pharmacophores.
Executive Summary & Structural Context
Product: N-(6-bromo-1,3-benzothiazol-2-yl)acetamide CAS Registry Number: (Derivative of CAS 17058-26-1) Primary Application: Pharmacophore scaffold synthesis (Antimicrobial/Antitumor agents). Analytical Focus: Fourier Transform Infrared Spectroscopy (FTIR).
This guide provides a definitive comparative analysis of the FTIR spectral signature of N-(6-bromo-1,3-benzothiazol-2-yl)acetamide. Unlike generic spectral databases, this document focuses on differential diagnosis —how to distinguish this specific target from its synthetic precursors (2-amino-6-bromobenzothiazole) and non-halogenated analogs using vibrational spectroscopy.
Structural Vibration Map
The following diagram illustrates the core molecular structure and the specific vibrational modes used for identification.
Figure 1: Structural dissection of the target molecule highlighting key vibrational zones for spectral assignment.
Comparative Analysis: Product vs. Alternatives
In a research setting, the "alternatives" are the chemical species that must be ruled out to confirm purity. We compare the Target Product against its Precursor (synthesis monitoring) and its Structural Analog (identity confirmation).[1]
Comparison A: Target vs. Precursor (Synthesis Validation)
Scenario: Monitoring the acetylation of 2-amino-6-bromobenzothiazole.
| Feature | Precursor: 2-Amino-6-bromobenzothiazole | Target: N-(6-bromo-1,3-benzothiazol-2-yl)acetamide | Interpretation |
| N-H Region | Doublet (3400 & 3280 cm⁻¹) | Singlet (3150–3250 cm⁻¹) | Conversion of primary amine (-NH₂) to secondary amide (-NH-). |
| C=O Region | Absent | Strong Band (1680–1700 cm⁻¹) | Appearance of Amide I band confirms acetylation.[1] |
| Fingerprint | C-N stretch (Exocyclic amine) | Amide II & III bands | Shift in C-N character due to carbonyl conjugation.[1] |
Key Insight: The disappearance of the N-H doublet and the emergence of the carbonyl (C=O) peak is the primary "Go/No-Go" indicator for reaction completion.
Comparison B: Target vs. Analog (Identity Validation)
Scenario: Distinguishing the brominated product from the non-halogenated analog (N-(1,3-benzothiazol-2-yl)acetamide).
| Feature | Analog: Non-Brominated | Target: 6-Bromo Derivative | Interpretation |
| Ar-H Pattern | 4 adjacent H (750 cm⁻¹) | Isolated/Adjacent H mix | Substitution pattern changes out-of-plane bending (OOP). |
| C-X Stretch | Absent | Weak/Medium (550–650 cm⁻¹) | Presence of heavy atom (Br) introduces low-frequency stretch.[1] |
| Electronic Effect | Standard Amide I | Slight Blue Shift (+5-10 cm⁻¹) | Electron-withdrawing Br reduces electron density, slightly stiffening the C=O bond. |
Detailed Characteristic Peaks
The following assignments are derived from experimental data of closely related benzothiazole acetamides (6-chloro and 6-nitro analogs) and standard spectroscopic principles for heterocyclic amides.
Table 1: Diagnostic FTIR Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment Description |
| N-H Stretch | 3150 – 3250 | Medium, Broad | Secondary amide stretch. Often lower frequency than open-chain amides due to H-bonding with thiazole nitrogen. |
| Ar-H Stretch | 3030 – 3090 | Weak | Aromatic C-H stretching vibrations. |
| Amide I (C=O) | 1680 – 1700 | Strong | Primary Diagnostic. Carbonyl stretch.[1] High frequency indicates conjugation with the benzothiazole ring. |
| C=N (Thiazole) | 1590 – 1610 | Medium | Endocyclic double bond stretch of the thiazole ring. |
| Amide II | 1530 – 1560 | Medium | N-H bending coupled with C-N stretching. |
| C-N Stretch | 1260 – 1320 | Medium | Aryl-Amide C-N bond stretch. |
| C-Br Stretch | 550 – 650 | Weak/Medium | Carbon-Bromine stretch. Often obscured in fingerprint region but distinct from non-halogenated analog. |
Experimental Protocol: Reliable Spectral Acquisition
To ensure data integrity comparable to the values above, follow this self-validating protocol.
Method: Attenuated Total Reflectance (ATR) vs. KBr Pellet[1]
-
Recommended: ATR (Diamond/ZnSe crystal) for rapid QC and reaction monitoring.[1]
-
Alternative: KBr Pellet for high-resolution fingerprinting (identifying the weak C-Br stretch).
Workflow Diagram (DOT)
Figure 2: Step-by-step decision matrix for validating synthesis success using FTIR.
Critical Causality in Protocol
-
Desiccation (Step 1): Benzothiazoles can form hydrates.[1] Residual water creates a broad O-H peak (3200-3600 cm⁻¹) that masks the critical N-H amide stretch. Action: Dry sample under vacuum at 50°C for 2 hours before scanning.
-
Resolution Settings: Set resolution to 2 cm⁻¹. The C=N (thiazole) and Amide II bands are close (1590 vs 1550).[1] Low resolution (8 cm⁻¹) may merge them into a single blob, preventing accurate structural confirmation.[1]
References
-
Synthesis and Spectral Data of Benzothiazole Acetamides: Gnanavel, S., & Kannan, K. (2015).[1] Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(8), 425-431.[1]
-
Vibrational Assignment of Benzothiazole Derivatives: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for Amide I/II and C-Br assignments).
-
Crystal Structure and H-Bonding in Benzothiazole Acetamides: Fun, H. K., et al. (2013).[1] N-(1,3-Benzothiazol-2-yl)acetamide.[2][3][4] Acta Crystallographica Section E, E69, o286.[1]
-
Precursor Characterization (2-amino-6-bromobenzothiazole): Jin, G., et al. (2012).[1] 6-Bromo-1,3-benzothiazol-2-amine.[5] Acta Crystallographica Section E, E68, o2345.[1]
Sources
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- 2. Synthesis and characterization of novel substituted <i>N</i>-benzothiazole-2-yl-acetamides - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. 6-Bromo-1,3-benzothiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
HPLC Method Validation for Detecting N-(6-bromo-1,3-benzothiazol-2-yl)acetamide
Executive Summary: The Analytical Mandate
In the landscape of medicinal chemistry, N-(6-bromo-1,3-benzothiazol-2-yl)acetamide serves as a critical scaffold, often functioning as a synthetic intermediate for complex kinase inhibitors or as a bioactive agent in antimicrobial research. Its structural integrity—specifically the presence of the 6-bromo substituent and the acetamide cap—dictates its pharmacological efficacy.
The analytical challenge lies not just in detecting the molecule, but in differentiating it from its primary synthetic precursor: 2-amino-6-bromobenzothiazole . This guide moves beyond generic protocols to provide a validated, stability-indicating HPLC framework compliant with the modernized ICH Q2(R2) guidelines.
The Molecule & The Challenge
To validate a method, one must understand the analyte's behavior.[1]
-
Core Structure: Lipophilic benzothiazole fused ring.
-
Critical Impurity: 2-amino-6-bromobenzothiazole (The starting material).[4][5]
-
Solubility Profile: Low aqueous solubility; highly soluble in DMSO, Methanol, and Acetonitrile.
-
Chromatographic Behavior: The acetamide moiety reduces the polarity of the amine, increasing retention on Reverse Phase (RP) columns.
The Separation Logic (Expertise Pillar): On a C18 column, the unreacted amine (more polar, H-bond donor) must elute before the target acetamide. If the method is not optimized for pH, the amine may tail significantly, masking the acetamide peak or affecting integration accuracy.
Comparative Analysis: Selecting the Right Tool
Before method development, we must justify the choice of HPLC-UV over alternatives.
Table 1: Analytical Platform Comparison
| Feature | HPLC-UV (Recommended) | UPLC-PDA | LC-MS/MS |
| Primary Use Case | QC Release, Purity Testing, Stability Studies. | High-Throughput Screening (HTS), IPC. | PK Studies, Trace Impurity ID. |
| Sensitivity (LOD) | Moderate (~0.1 µg/mL). Sufficient for >98% purity checks. | High. Excellent for trace analysis. | Ultra-High (ng/mL range). |
| Selectivity | Good (with correct column). Relies on retention time.[6] | Excellent (High peak capacity). | Superior (Mass discrimination). |
| Cost/Complexity | Low / Robust "Workhorse". | High / Requires sub-2µm filtration. | Very High / Requires skilled operator. |
| Why/Why Not? | WINNER: Best balance of cost, robustness, and transferability for manufacturing. | Alternative: Use if throughput >100 samples/day is required. | Overkill: Unnecessary unless biological matrices (plasma) are involved. |
The "Gold Standard" Protocol
This protocol is designed to be stability-indicating , meaning it resolves the drug from its degradation products (hydrolysis of the acetamide back to the amine).
Chromatographic Conditions
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Rationale: The 3.5 µm particle size offers a balance between resolution and backpressure, suitable for standard HPLC systems (400 bar limit).
-
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Rationale: Acidic pH suppresses the ionization of the residual amine impurity, sharpening its peak shape and reducing tailing.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm .
-
Rationale: Benzothiazoles exhibit strong absorption at 254–265 nm. 265 nm often minimizes solvent cutoff noise compared to 220 nm.
-
-
Temperature: 30°C.
-
Injection Volume: 10 µL.
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 30 | Initial Hold |
| 2.0 | 30 | Isocratic to stack amine |
| 10.0 | 80 | Linear Ramp to elute Acetamide |
| 12.0 | 80 | Wash lipophilic residues |
| 12.1 | 30 | Re-equilibration |
| 15.0 | 30 | End of Run |
Method Validation Workflow (ICH Q2(R2))
The following validation steps ensure the method is "fit for purpose."
A. Specificity (The Critical Test)
You must demonstrate that the method separates the Amine from the Acetamide.
-
Protocol: Inject a mixture of the Standard (Acetamide) and the Impurity (2-amino-6-bromobenzothiazole).
-
Acceptance Criteria: Resolution (
) > 2.0 between the two peaks. Peak purity (via PDA) > 99.0%.
B. Linearity
-
Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).
-
Target: 10 µg/mL to 100 µg/mL range.
-
Acceptance: Correlation coefficient (
) 0.999.
C. Accuracy (Recovery)
-
Protocol: Spike the analyte into a placebo matrix (or solvent) at 80%, 100%, and 120% levels. Triplicate injections.
-
Acceptance: Mean recovery 98.0% – 102.0%. %RSD < 2.0%.
D. Precision (Repeatability)
-
Protocol: 6 consecutive injections of the standard at 100% concentration.
-
Acceptance: Retention time %RSD < 1.0%; Area %RSD < 2.0%.
Visualizing the Science
Diagram 1: Separation Logic & Method Development
This decision tree illustrates the chemical logic used to select the column and mobile phase, ensuring the reader understands the why behind the protocol.
Caption: Decision tree for optimizing the separation of benzothiazole derivatives on RP-HPLC.
Diagram 2: ICH Q2(R2) Validation Lifecycle
This workflow visualizes the mandatory validation steps required for a regulatory submission.
Caption: Sequential validation workflow aligned with ICH Q2(R2) requirements.
References
-
International Council for Harmonisation (ICH). (2024).[7] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]
-
Gull, Y., et al. (2013). "Efficient synthesis of 2-amino-6-arylbenzothiazoles via Pd(0) Suzuki cross coupling reactions." Molecules, 18(8), 8845-8857. (Provides synthesis context and impurity profile). [Link]
-
Sahu, P.K., et al. (2012). "Overview of Experimental Designs in HPLC Method Development and Validation." Journal of Applied Pharmaceutical Science. (General reference for benzothiazole method optimization). [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Cas 3427-31-4,N-(6-BROMO-BENZOTHIAZOL-2-YL)-2-CHLORO-ACETAMIDE | lookchem [lookchem.com]
- 3. echemi.com [echemi.com]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. qbdgroup.com [qbdgroup.com]
A Comparative Guide to Bioequivalence Studies of 6-bromo-2-acetamidobenzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for designing, conducting, and evaluating bioequivalence studies for 6-bromo-2-acetamidobenzothiazole derivatives. As a senior application scientist, this document synthesizes regulatory expectations with practical, field-proven insights to ensure scientific integrity and a robust submission.
Introduction: The Significance of Bioequivalence for Benzothiazole Derivatives
The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including potential anticancer, antidiabetic, and anti-inflammatory properties.[1][2][3] The 6-bromo-2-acetamidobenzothiazole series, in particular, represents a promising class of compounds for which generic formulations are anticipated.
Establishing bioequivalence (BE) is a critical step in the regulatory approval of generic drugs. It ensures that the generic product is therapeutically equivalent to the innovator (reference) product, possessing a similar rate and extent of absorption.[4][5][6][7] This guide will delineate the essential components of a bioequivalence study for an immediate-release oral solid dosage form of a hypothetical 6-bromo-2-acetamidobenzothiazole derivative.
Regulatory Framework: Adhering to Global Standards
Bioequivalence studies must be conducted in accordance with the guidelines set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][7][8][9] The International Council for Harmonisation (ICH) M13A guideline provides a harmonized approach to the design and conduct of these studies for immediate-release solid oral dosage forms.[4][5][10][11]
Key Regulatory Principles:
-
Pharmacokinetic Endpoints: The primary pharmacokinetic (PK) parameters for assessing bioequivalence are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax).[6][12][13]
-
Acceptance Criteria: For two products to be considered bioequivalent, the 90% confidence interval (CI) for the ratio of the geometric means (Test/Reference) of AUC and Cmax must fall within the range of 80.00% to 125.00%.[6][12][14]
-
Study Design: A randomized, two-period, two-sequence, single-dose, crossover design is the standard for bioequivalence studies.[7][15][16] However, a parallel design may be necessary for drugs with long elimination half-lives.[15][16]
Study Design and Execution: A Step-by-Step Protocol
This section outlines a comprehensive protocol for a bioequivalence study of a hypothetical 6-bromo-2-acetamidobenzothiazole derivative.
Investigational Products
-
Test Product: 6-bromo-2-acetamidobenzothiazole immediate-release tablets (e.g., 100 mg).
-
Reference Product: Innovator 6-bromo-2-acetamidobenzothiazole immediate-release tablets (e.g., 100 mg).
Study Population
A sufficient number of healthy adult male and non-pregnant, non-lactating female volunteers should be recruited. The sample size should be calculated to ensure at least 80% statistical power.[17][18]
Sample Size Calculation:
The sample size is dependent on the intra-subject coefficient of variation (CV) of the pharmacokinetic parameters, the desired power, and the bioequivalence limits. Online calculators and statistical software can be used for this purpose.[19] For a hypothetical intra-subject CV of 20% for Cmax and AUC, a target power of 80%, and bioequivalence limits of 80-125%, a sample size of approximately 24 subjects would be required for a standard crossover study.
Study Design
A single-center, randomized, single-dose, open-label, two-period, two-sequence crossover study is recommended.
Workflow for a Crossover Bioequivalence Study
Caption: A standard two-period, two-sequence crossover design for a bioequivalence study.
Dosing and Sample Collection
-
Dosing: Subjects will receive a single oral dose of either the test or reference product with a standardized volume of water after an overnight fast.
-
Blood Sampling: Serial blood samples will be collected in EDTA-containing tubes at pre-defined time points (e.g., 0, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 18, 24, 36, and 48 hours post-dose). Plasma will be separated by centrifugation and stored at -70°C until analysis.
Bioanalytical Method: Quantification of 6-bromo-2-acetamidobenzothiazole in Plasma
A validated, sensitive, and specific bioanalytical method is paramount for accurate pharmacokinetic analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[20][21]
Sample Preparation
A protein precipitation method is often employed for its simplicity and high throughput.
Protocol for Protein Precipitation:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 200 µL of cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
Workflow for Bioanalytical Sample Preparation and Analysis
Caption: A typical workflow for plasma sample preparation using protein precipitation followed by LC-MS/MS analysis.
LC-MS/MS Conditions (Hypothetical)
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% formic acid in waterB: 0.1% formic acid in acetonitrile |
| Gradient | A suitable gradient to ensure separation from endogenous plasma components. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode |
| MRM Transitions | Analyte: m/z (precursor ion) → m/z (product ion) Internal Standard: m/z (precursor ion) → m/z (product ion) (Specific m/z values would be determined during method development) |
Bioanalytical Method Validation
The method must be validated according to FDA or EMA guidelines, assessing the following parameters:[20]
-
Selectivity and Specificity: No significant interference at the retention times of the analyte and internal standard.
-
Linearity: A linear relationship between concentration and response over the expected concentration range.
-
Accuracy and Precision: Within- and between-run accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).
-
Recovery: Consistent and reproducible extraction efficiency.
-
Matrix Effect: Assessment of ion suppression or enhancement from the biological matrix.
-
Stability: Analyte stability under various conditions (freeze-thaw, short-term, long-term, and post-preparative).
Pharmacokinetic and Statistical Analysis
Pharmacokinetic Parameters
The following PK parameters will be calculated for each subject and formulation using non-compartmental analysis:
-
AUC0-t: The area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-∞: The area under the plasma concentration-time curve from time zero to infinity.
-
Cmax: The maximum observed plasma concentration.
-
Tmax: The time to reach Cmax.
-
t1/2: The elimination half-life.
Statistical Analysis
-
An Analysis of Variance (ANOVA) will be performed on the log-transformed AUC and Cmax data.[12][13]
-
The 90% confidence intervals for the geometric mean ratios (Test/Reference) of AUC and Cmax will be calculated.[12][14]
-
The bioequivalence criteria are met if the 90% CIs for both AUC and Cmax are within the 80.00% to 125.00% range.[6][12]
Biopharmaceutics Classification System (BCS) and Biowaivers
The BCS is a scientific framework for classifying drug substances based on their aqueous solubility and intestinal permeability.
-
Solubility: The highest single therapeutic dose is soluble in ≤ 250 mL of aqueous media over a pH range of 1.2 to 6.8.
-
Permeability: The extent of absorption in humans is ≥ 85%.
While specific data for 6-bromo-2-acetamidobenzothiazole is not publicly available, many benzothiazole derivatives exhibit good oral bioavailability, suggesting potentially high permeability.[1] If the compound is determined to be a BCS Class 1 (high solubility, high permeability) or Class 3 (high solubility, low permeability) drug, a biowaiver for in vivo bioequivalence studies for lower strengths of the same formulation may be possible, based on comparative in vitro dissolution data.
Conclusion
A well-designed and rigorously executed bioequivalence study is essential for the successful registration of a generic 6-bromo-2-acetamidobenzothiazole derivative. This guide provides a comprehensive roadmap for such a study, from regulatory considerations and study design to bioanalytical method validation and statistical analysis. By adhering to these principles, researchers and drug development professionals can generate the robust data necessary to demonstrate therapeutic equivalence and bring safe, effective, and affordable medications to patients.
References
-
ICH M13A Guideline on bioequivalence for immediate-release solid oral dosage forms - Step 5. European Medicines Agency. Available at: [Link]
-
Bioequivalence Study Sample Size Calculator. Biostatistics.ca. Available at: [Link]
-
Bioequivalence. Certara. Available at: [Link]
-
BIOEQUIVALENCE FOR IMMEDIATE-RELEASE SOLID ORAL DOSAGE FORMS M13A. ICH. Available at: [Link]
-
Bioequivalence Data: Statistical Interpretation. JoVE. Available at: [Link]
-
New FDA guidance on statistical approaches to establishing bioequivalence. GaBI. Available at: [Link]
-
Part II The statistical assessment of bioequivalence. Available at: [Link]
-
Sample Size Calculation for Bioequivalence Studies Assessing Drug Effect and Food Effect at the Same Time With a 3-Treatment Williams Design. SAGE Journals. Available at: [Link]
-
ICH Guideline M13A: A Unified Approach to Bioequivalence. Billev Pharma East. Available at: [Link]
-
Statistical Approaches to Establishing Bioequivalence. FDA. Available at: [Link]
-
Study Design in Bioequivalence Studies. Available at: [Link]
-
Notice to stakeholders – Implementation of ICH M13A: Bioequivalence for immediate release solid oral dosage forms. Canada.ca. Available at: [Link]
-
Bio-statistical Analysis in Bioequivalence studies. Quest Journals. Available at: [Link]
-
ICH M13A Guideline on bioequivalence for immediate-release solid oral dosage forms. European Medicines Agency. Available at: [Link]
-
Statistical Methods for Assessing Bioequivalence in Clinical Studies. Scholars Research Library. Available at: [Link]
-
Parallel/Crossover Study. Creative Biolabs. Available at: [Link]
-
Statistical Analysis in Bioequivalence studies. Juniper Publishers. Available at: [Link]
-
Sample Size Estimation and Passing Rate Analysis for Highly Variable Drugs Using FDA's Scaled Average Bioequivalence Approach. BioPharma Services. Available at: [Link]
-
The bioequivalence study design recommendations for immediate-release solid oral dosage forms in the international pharmaceutical regulators programme participating regulators and organisations: differences and commonalities. Frontiers. Available at: [Link]
-
PowerTOST: Power and Sample Size for (Bio)Equivalence Studies. CRAN. Available at: [Link]
-
Sample size determination in bioequivalence studies using statistical assurance. PubMed. Available at: [Link]
-
Benefits of Sequential Designs in Bioequivalence Studies. Quinta-Analytica. Available at: [Link]
-
Statistical Approaches to Establishing Bioequivalence. FDA. Available at: [Link]
-
Statistical Approaches to Establishing Bioequivalence. Food and Drug Administration. Available at: [Link]
-
FDA Draft Guidance on Statistical Approaches to Establishing Bioequivalence. YouTube. Available at: [Link]
-
Guideline on the Investigation of Bioequivalence. EMA. Available at: [Link]
-
Clinical pharmacology and pharmacokinetics: questions and answers. European Medicines Agency. Available at: [Link]
-
New EMA Guideline on the Investigation of Bioequivalence. ECA Academy. Available at: [Link]
-
Investigation of bioequivalence - Scientific guideline. European Medicines Agency. Available at: [Link]
-
Q&A on the Revised EMA Bioequivalence Guideline. Medicines for Europe. Available at: [Link]
-
Synthesis and Antidepressant Activity Profile of Some Novel Benzothiazole Derivatives. MDPI. Available at: [Link]
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The metabolism of acetamidothiazoles in the rat. 2-Acetamido-, 2-acetamido-4-methyl- and 2-acetamido-4-phenyl-thiazole. PubMed. Available at: [Link]
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The metabolism of acetamidothiazoles in the rat. 2-Acetamido-, 2-acetamido-4-methyl- and 2-acetamido-4-phenyl-thiazole. PMC. Available at: [Link]
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Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications. MDPI. Available at: [Link]
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The metabolism of acetamidothiazoles in the rat. 2-acetamido-4-chloromethylthiazole. PubMed. Available at: [Link]
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The metabolism of acetamidothiazoles in the rat. 2-Acetamido-4-chloromethylthiazole. NIH. Available at: [Link]
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Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. PMC. Available at: [Link]
-
EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. ResearchGate. Available at: [Link]
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Biological Aspects of Emerging Benzothiazoles: A Short Review. SciSpace. Available at: [Link]
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Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS. Agilent. Available at: [Link]
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LC–MS/MS assay for Acetazolamide, A Carbonic Anhydrase Inhibitor in Human Plasma and its Clinical Application. Semantic Scholar. Available at: [Link]
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Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
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Segmental-Dependent Solubility and Permeability as Key Factors Guiding Controlled Release Drug Product Development. MDPI. Available at: [Link]
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LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study. PMC. Available at: [Link]
-
Development of an LC−MS/MS method for determination of 2-oxo-clopidogrel in human plasma. PMC. Available at: [Link]
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- 18. Sample size determination in bioequivalence studies using statistical assurance - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. agilent.com [agilent.com]
Safety Operating Guide
Personal protective equipment for handling N-(6-bromo-1,3-benzothiazol-2-yl)acetamide
Executive Summary & Risk Philosophy
Handling N-(6-bromo-1,3-benzothiazol-2-yl)acetamide requires a safety protocol that transcends basic compliance.[1][2] As a halogenated benzothiazole derivative, this compound presents a dual-risk profile: the biological activity inherent to the benzothiazole pharmacophore (often acting as kinase inhibitors or DNA intercalators) and the irritant/sensitizing potential of halogenated aromatics.
The Core Directive: In the absence of compound-specific chronic toxicity data (e.g., long-term carcinogenicity), you must apply the Precautionary Principle . Treat this substance as a Potent Compound (OEB 3 equivalent) until definitive toxicology proves otherwise. This guide prioritizes containment at the source over reliance on PPE alone.
Hazard Identification & Risk Assessment
Before selecting PPE, we must define the enemy. The following hazard profile is synthesized from structure-activity relationship (SAR) analysis of analogous 2-aminobenzothiazoles and acetamides.
| Hazard Category | Classification (GHS/Predicted) | Operational Implication |
| Acute Toxicity | Category 4 (Oral/Inhalation) | Harmful if swallowed or inhaled.[3][4] Dust control is critical. |
| Skin/Eye Corrosion | Category 2A/2 (Irritant) | High Risk. The bromo-substituent increases lipophilicity, aiding dermal absorption. |
| Sensitization | Potential Skin Sensitizer | Repeated exposure may trigger allergic dermatitis. |
| Target Organ | STOT-SE 3 (Respiratory) | Inhalation of dust will severely irritate mucous membranes. |
Decision Logic: Hierarchy of Controls
The following Graphviz diagram illustrates the decision matrix for handling this compound based on quantity and physical state.
Figure 1: Decision logic for engineering controls and PPE selection based on physical state and quantity.
The PPE Matrix: Specification & Causality
Do not use generic "lab safety" gear. The selection below is based on permeation resistance against halogenated organics and particulate exclusion.
A. Hand Protection: The "Double-Glove" Strategy
-
Primary Layer (Inner): 4-mil Nitrile (High dexterity).
-
Secondary Layer (Outer): 5-8 mil Nitrile or Neoprene (Extended Cuff).
-
Causality: Benzothiazoles can permeate thin nitrile. The outer glove acts as a sacrificial barrier. The "color breach" method (wearing a bright inner glove and dark outer glove) allows immediate visual detection of tears or degradation.
B. Respiratory Protection[2][3][4][6][7][8][9]
-
Scenario A (Inside Fume Hood): No respirator required if sash is at proper height and face velocity is >100 fpm.
-
Scenario B (Weighing/Open Bench): Strictly Prohibited. If engineering controls fail, use a P100 (HEPA) half-face respirator .
-
Why P100? N95s do not seal 100% against facial contours. A P100 with an elastomeric seal provides the necessary Protection Factor (APF 10) for potent solids.
-
C. Eye & Body Protection[6][8][10][11][12]
-
Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient because dust can migrate around the lenses and contact the tear duct (lacrimal punctum), a rapid route for systemic absorption.
-
Body: Lab coat (polyester/cotton blend) is minimum. For quantities >1g, use Tyvek® arm sleeves or a disposable apron to prevent dust accumulation on fabric cuffs.
Operational Protocol: Step-by-Step
This workflow is designed to create a "Chain of Custody" for the chemical, ensuring it never contacts the operator.
Phase 1: Preparation (The "Cold" Zone)
-
Verify Engineering Controls: Check fume hood flow monitor. Clear the hood of clutter to prevent turbulence.
-
Static Elimination: Place an ionizing bar or anti-static gun near the balance.
-
Scientific Rationale: Brominated aromatics are often crystalline and highly static-prone. Static discharge can cause powder to "jump" onto gloves or cuffs.
-
Phase 2: Donning Sequence
Follow this exact order to build the barrier:
-
Don Inner Gloves (Bright Blue/Orange).
-
Don Lab Coat (Buttoned to neck).
-
Don Outer Gloves (Dark/Green) -> Pull cuff OVER the lab coat sleeve.
-
Don Goggles .
Phase 3: Manipulation (The "Hot" Zone)
-
Weighing: Open the container only inside the hood. Use a disposable spatula.
-
Transfer: If moving the solid to a reactor, dissolve it in solvent (e.g., DMSO, DCM) before removing it from the hood if possible. Solutions are easier to contain than dust.
-
Spill Management: If powder spills in the hood, do not wipe dry . Cover with a wet paper towel (solvent-soaked) to dampen the dust, then wipe. This prevents aerosolization.[2][3][6]
Phase 4: Decontamination & Doffing
The highest risk of exposure occurs when taking off dirty PPE.
Figure 2: Safe Doffing Sequence to prevent cross-contamination.
Waste Disposal & Emergency Response
Disposal Strategy
Benzothiazoles are environmentally persistent and toxic to aquatic life.
-
Solid Waste: Segregate into "Hazardous Solid Waste - Halogenated Organic." Label clearly with "Benzothiazole Derivative - Toxic."
-
Liquid Waste: Combine with Halogenated Solvents. Do not pour down the drain.
-
Contaminated PPE: Disposable gloves and Tyvek sleeves must be treated as solid hazardous waste, not regular trash.
Emergency Scenarios
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen (medical personnel only). Alert: Delayed pulmonary edema is possible with severe dust inhalation; monitor for 24 hours.
-
Eye Contact: Flush for 15 minutes minimum .[1][2][4][7] Hold eyelids open. The lipophilic nature of the compound makes it difficult to rinse off; thorough irrigation is vital.
-
Skin Contact: Wash with soap and water.[1][2][3][4][7] Avoid using alcohol or acetone on skin, as this may increase the permeation rate of the bromo-compound into the bloodstream.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. [Link]
-
PubChem. (n.d.). Benzothiazole Compound Summary (Analogous Hazard Data). National Library of Medicine. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
